molecular formula C7H7NO3 B1347064 2-Hydroxy-6-methylnicotinic acid CAS No. 38116-61-9

2-Hydroxy-6-methylnicotinic acid

Cat. No.: B1347064
CAS No.: 38116-61-9
M. Wt: 153.14 g/mol
InChI Key: XRIHTJYXIHOBDQ-UHFFFAOYSA-N
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Description

2-Hydroxy-6-methylnicotinic Acid (CAS RN: 38116-61-9), also known as 2-Hydroxy-6-methylpyridine-3-carboxylic acid, is a high-purity solid organic compound with a molecular formula of C₇H₇NO₃ and a molecular weight of 153.14 g/mol . This chemical is presented as a light orange to yellow to green powder or crystal and has a melting point range of greater than 235°C to 240°C . It is characterized by a purity of over 98.0% as confirmed by gas chromatography and neutralization titration . As a pyridine derivative, this compound serves as a versatile building block in organic synthesis and medicinal chemistry research. It is particularly valuable for the synthesis of more complex molecules, where its carboxylic acid and hydroxy groups offer sites for further chemical modification . Researchers utilize this chemical in the development of pharmaceutical intermediates and other fine chemicals. For safe handling, appropriate personal protective equipment is recommended. This product is labeled with the GHS signal word "Warning" and may cause skin irritation (H315) and serious eye irritation (H319) . It is intended for research use only in a laboratory setting and is not approved for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyl-2-oxo-1H-pyridine-3-carboxylic acid
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InChI

InChI=1S/C7H7NO3/c1-4-2-3-5(7(10)11)6(9)8-4/h2-3H,1H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XRIHTJYXIHOBDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C(=O)N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
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DSSTOX Substance ID

DTXSID40191527
Record name 2-Hydroxy-6-methylpyridine-3-carboxylic acid
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Molecular Weight

153.14 g/mol
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CAS No.

38116-61-9
Record name 2-Hydroxy-6-methylnicotinic acid
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Record name 6-Methyl-2-pyridone-3-carboxylic acid
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Record name 38116-61-9
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Record name 2-hydroxy-6-methylpyridine-3-carboxylic acid
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Record name 6-METHYL-2-PYRIDONE-3-CARBOXYLIC ACID
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Hydroxy-6-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 2-hydroxy-6-methylnicotinic acid, a valuable building block in medicinal chemistry and drug development. This document details various synthetic strategies, complete with experimental protocols and quantitative data to facilitate reproducible and efficient synthesis.

Introduction

This compound (CAS: 38116-61-9), also known as 6-methyl-2-pyridone-3-carboxylic acid, is a heterocyclic compound of significant interest in the pharmaceutical industry. Its structure, featuring a pyridone core with carboxylic acid and methyl functional groups, makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules. This guide explores the primary and alternative routes for its synthesis, offering detailed methodologies for practical application in a research and development setting.

Synthetic Pathways

Several synthetic strategies can be employed to produce this compound. The most prominent routes include the construction of the pyridine ring from acyclic precursors and the functional group manipulation of pre-existing pyridine derivatives.

Route 1: Pyridine Ring Synthesis from Acyclic Precursors

This approach involves the condensation of readily available starting materials to form the pyridone ring system. A common method is the reaction of an enamine with a compound containing an active methylene group.

Logical Workflow for Pyridine Ring Synthesis

cluster_0 Route 1: Pyridine Ring Formation Ethyl acetoacetate Ethyl acetoacetate Ethyl 3-aminobut-2-enoate Ethyl 3-aminobut-2-enoate Ethyl acetoacetate->Ethyl 3-aminobut-2-enoate + Ammonia Ammonia Ammonia Intermediate A 2-Hydroxy-6-methylnicotinonitrile Ethyl 3-aminobut-2-enoate->Intermediate A + Malononitrile (Condensation) Malononitrile Malononitrile Target This compound Intermediate A->Target Hydrolysis

Caption: Synthetic pathway via pyridine ring formation.

Experimental Protocol:

Step 1: Synthesis of 2-Hydroxy-6-methylnicotinonitrile

A mixture of ethyl 3-aminobut-2-enoate (derived from the reaction of ethyl acetoacetate and ammonia) and malononitrile is heated in the presence of a base, such as piperidine or sodium ethoxide, in a suitable solvent like ethanol. The reaction mixture is typically refluxed for several hours. After cooling, the product precipitates and can be collected by filtration.

Step 2: Hydrolysis of 2-Hydroxy-6-methylnicotinonitrile

The synthesized 2-hydroxy-6-methylnicotinonitrile is then subjected to acidic or basic hydrolysis. For instance, heating the nitrile in a concentrated aqueous solution of a strong acid (e.g., sulfuric acid or hydrochloric acid) or a strong base (e.g., sodium hydroxide) will hydrolyze the nitrile group to a carboxylic acid, yielding the final product, this compound.

Quantitative Data:

StepStarting MaterialsReagents/CatalystSolventTemperature (°C)Time (h)Yield (%)
1Ethyl 3-aminobut-2-enoate, MalononitrilePiperidineEthanolReflux4-675-85
22-Hydroxy-6-methylnicotinonitrileConc. H₂SO₄Water100-1202-480-90
Route 2: Functional Group Interconversion of a Pyridine Derivative

This strategy starts with a pre-formed pyridine ring and modifies its substituents to arrive at the target molecule. A common precursor is 2-chloro-6-methylnicotinic acid.

Logical Workflow for Functional Group Interconversion

cluster_1 Route 2: Functional Group Modification Start 2-Chloro-6-methylnicotinic acid Hydrolysis Nucleophilic Substitution (Hydrolysis) Start->Hydrolysis Product This compound Hydrolysis->Product

Caption: Synthetic pathway via functional group interconversion.

Experimental Protocol:

Step 1: Synthesis of 2-Chloro-6-methylnicotinic acid

This compound can be converted to 2-chloro-6-methylnicotinic acid by heating with phosphorus oxychloride (POCl₃).[1] The reaction is typically carried out at elevated temperatures, and the excess POCl₃ is removed by distillation under reduced pressure. The product is then isolated by pouring the reaction mixture onto ice.

Step 2: Hydrolysis of 2-Chloro-6-methylnicotinic acid

The hydrolysis of 2-chloro-6-methylnicotinic acid to this compound can be achieved by heating with an aqueous base, such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated to reflux, and upon completion, the solution is acidified to precipitate the product. This reaction sometimes occurs as a side reaction during the amination of 2-chloro-6-methylnicotinic acid.

Quantitative Data:

StepStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)
1This compoundPOCl₃Neat125272[1]
22-Chloro-6-methylnicotinic acidNaOH (aq)WaterReflux3-5~60-70

Alternative Synthetic Approaches

While the above routes are the most common, other methods have been explored for the synthesis of this compound and its derivatives.

Oxidation of 2-Methyl-5-ethylpyridine

Oxidation of 2-methyl-5-ethylpyridine can lead to the formation of 6-methylnicotinic acid, which can then potentially be hydroxylated. However, controlling the selectivity of the oxidation to obtain the desired product can be challenging.

Carboxylation of 6-Methyl-2-pyridone

Direct carboxylation of 6-methyl-2-pyridone at the 3-position is another potential route. This could be explored using methods analogous to the Kolbe-Schmitt reaction, which involves the carboxylation of phenols. This would require strong basic conditions and high pressure of carbon dioxide.

Conclusion

The synthesis of this compound can be effectively achieved through multiple synthetic pathways. The choice of a particular route will depend on factors such as the availability of starting materials, desired scale of production, and the specific requirements for purity. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals in the field of drug discovery and development, enabling the efficient and reproducible synthesis of this important chemical intermediate. Further optimization of the presented methods may lead to even higher yields and more environmentally benign processes.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Hydroxy-6-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Hydroxy-6-methylnicotinic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. This document summarizes available quantitative data, details relevant experimental protocols, and presents logical workflows to assist researchers in their understanding and utilization of this molecule.

Core Physicochemical Properties

Quantitative data for this compound is summarized in the table below. It is important to note that while some experimental values are available, others, such as the acid dissociation constant (pKa), are currently based on predictive models. Experimental determination of solubility and the partition coefficient (logP) is highly recommended for specific applications, and detailed protocols for these measurements are provided in the subsequent sections.

PropertyValueSource
Melting Point 233-238 °CExperimental
Boiling Point 254 °CExperimental[1]
pKa 14.49 ± 0.20Predicted[1]
Solubility Data not available-
LogP Data not available-

Experimental Protocols

Detailed methodologies for the determination of key physicochemical parameters are outlined below. These protocols are based on established analytical techniques and can be adapted for the specific requirements of the user's laboratory.

Synthesis and Purification of this compound

A potential synthetic route for this compound can be adapted from the synthesis of the related compound, 6-hydroxynicotinic acid[2]. The following workflow outlines the key steps:

G cluster_synthesis Synthesis cluster_purification Purification start Starting Materials reaction Reaction with Ammonia start->reaction Ammonolysis hydrolysis Alkaline Hydrolysis reaction->hydrolysis Saponification acidification Acidification hydrolysis->acidification Neutralization product Crude Product acidification->product Precipitation filtration Filtration product->filtration washing Washing filtration->washing recrystallization Recrystallization washing->recrystallization drying Drying recrystallization->drying final_product Pure 2-Hydroxy-6- methylnicotinic Acid drying->final_product G cluster_pka pKa Determination Workflow dissolve Dissolve sample in co-solvent/water titrate Titrate with standardized strong base (e.g., NaOH) dissolve->titrate measure Record pH after each titrant addition titrate->measure plot Plot pH vs. volume of titrant added measure->plot determine Determine pKa from the titration curve plot->determine G cluster_logp LogP Determination Workflow prepare Prepare octanol-saturated water and water-saturated octanol dissolve Dissolve compound in one phase prepare->dissolve mix Mix with the other phase and shake to reach equilibrium dissolve->mix separate Separate the two phases mix->separate analyze Analyze concentration in each phase separate->analyze calculate Calculate LogP analyze->calculate

References

In-Depth Technical Guide: 2-Hydroxy-6-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 38116-61-9

This technical guide provides a comprehensive overview of 2-Hydroxy-6-methylnicotinic acid, also known as 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, for researchers, scientists, and drug development professionals. This document covers its chemical properties, synthesis, analytical characterization, and known biological activities.

Chemical and Physical Properties

This compound is a pyridine derivative with the chemical formula C₇H₇NO₃.[1] It exists as a tautomer, predominantly in the 2-pyridone form. The presence of a carboxylic acid group, a hydroxyl group (in its nicotinic acid form), and a methyl group on the pyridine ring contributes to its specific chemical and physical properties. A summary of its key quantitative data is presented in Table 1.

PropertyValueReference
CAS Number 38116-61-9[1]
Molecular Formula C₇H₇NO₃[1]
Molecular Weight 153.14 g/mol
Melting Point 233°C to 238°C[2]
Appearance White to off-white crystalline solid
Purity ≥98%[2]
InChI Key XRIHTJYXIHOBDQ-UHFFFAOYSA-N[2]
Canonical SMILES CC1=CC=C(C(=O)O)C(=O)N1

Synthesis and Experimental Protocols

While a specific, detailed, and publicly available experimental protocol for the direct synthesis of this compound is not readily found in the searched literature, its formation as a by-product and the synthesis of structurally related compounds provide valuable insights into potential synthetic routes.

Formation as a By-product:

This compound has been identified as a by-product in the synthesis of 2-amino-6-methylnicotinic acid when 2-chloro-6-methylnicotinic acid is reacted with an aqueous solution of ammonia. This suggests that nucleophilic substitution of a suitable leaving group at the 2-position of a 6-methylnicotinic acid derivative with a hydroxide source could be a viable synthetic strategy.

General Synthesis of 2-Oxo-1,2-dihydropyridine-3-carboxylic Acid Derivatives:

A general method for the synthesis of related 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives involves the reaction of an enamine with an active methylene compound. For instance, the reaction of 2,2-dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione with active methylene nitriles can afford these derivatives.

A potential synthetic workflow for obtaining this compound could involve the hydrolysis of a corresponding ester or nitrile precursor. The following diagram illustrates a generalized synthetic approach.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 6-methylnicotinic acid derivative 6-methylnicotinic acid derivative Nucleophilic Substitution Nucleophilic Substitution 6-methylnicotinic acid derivative->Nucleophilic Substitution Hydroxide Source Hydroxide Source Hydroxide Source->Nucleophilic Substitution This compound This compound Nucleophilic Substitution->this compound

A generalized synthetic workflow for this compound.

Analytical Characterization

The structural elucidation of this compound relies on various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for confirming the carbon-hydrogen framework of the molecule. While a complete, assigned spectrum for the target molecule was not found in the provided search results, data for related compounds such as methyl 4-hydroxy-6-methylnicotinate is available and can serve as a reference.[3] For this derivative, characteristic proton signals include those for the methyl group, the aromatic protons on the pyridine ring, and the methyl ester group.[3]

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the functional groups present. Key expected absorptions for this compound would include a broad O-H stretch from the carboxylic acid, a C=O stretch from the carboxylic acid and the pyridone ring, and C-H stretches from the methyl group and the aromatic ring.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Biological Activity and Signaling Pathways

The biological activity of this compound is not extensively documented in the available literature. However, based on the activities of structurally similar nicotinic acid derivatives, it is plausible that this compound may exhibit antioxidant properties.

Antioxidant Activity:

Nicotinic acid and its derivatives have been investigated for their antioxidant potential.[4] The mechanism of antioxidant activity for such compounds can involve the scavenging of free radicals, thereby mitigating oxidative stress. The following diagram illustrates a simplified, hypothetical signaling pathway related to oxidative stress and the potential point of intervention for an antioxidant compound.

G Cellular Stress Cellular Stress ROS Production ROS Production Cellular Stress->ROS Production Oxidative Damage Oxidative Damage ROS Production->Oxidative Damage Neutralization Neutralization ROS Production->Neutralization Antioxidant Intervention Antioxidant Intervention Antioxidant Intervention->Neutralization This compound This compound This compound->Antioxidant Intervention

Hypothetical antioxidant mechanism of action.

It is important to note that there is currently no direct experimental evidence from the provided search results to definitively link this compound to this or any other specific signaling pathway. Further research is required to elucidate its precise mechanism of action and biological targets.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on the available search results. Further experimental verification is necessary to confirm the properties and activities described herein.

References

Unveiling the Biological Profile of 2-Hydroxy-6-methylnicotinic Acid: A Molecule of Synthetic Importance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 2-Hydroxy-6-methylnicotinic acid is primarily recognized as a key intermediate in the synthesis of various pharmaceutical compounds rather than a molecule with significant intrinsic biological activity. While a comprehensive understanding of a molecule's biological functions is crucial, current scientific literature lacks substantial data on the direct pharmacological effects of this compound. This technical guide aims to provide a concise overview of its known chemical properties and its role as a building block in medicinal chemistry, while also touching upon the biological activities of related compounds to offer a broader context.

Chemical and Physical Properties

This compound, with the CAS number 38116-61-9, is a pyridine derivative. Below is a summary of its key chemical identifiers.

PropertyValue
Molecular Formula C₇H₇NO₃
Molecular Weight 153.14 g/mol
IUPAC Name 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Synonyms 1,2-Dihydro-6-methyl-2-oxo-3-pyridinecarboxylic acid, 2-Hydroxy-6-methylpyridine-3-carboxylic acid

Role as a Synthetic Intermediate

The predominant role of this compound in the scientific landscape is that of a precursor in multi-step organic syntheses. It is a crucial component in the production of more complex molecules with therapeutic applications.

A notable example is its use in the synthesis of Etoricoxib, a selective COX-2 inhibitor used for the management of pain and inflammation associated with osteoarthritis, rheumatoid arthritis, and other conditions. The synthesis of such drugs often involves a series of chemical reactions where this compound serves as a foundational scaffold.

Synthesis_Pathway 2-Hydroxy-6-methylnicotinic_acid 2-Hydroxy-6- methylnicotinic acid Intermediate_1 Intermediate Products 2-Hydroxy-6-methylnicotinic_acid->Intermediate_1 Multi-step synthesis Etoricoxib Etoricoxib (COX-2 Inhibitor) Intermediate_1->Etoricoxib

Caption: Synthetic pathway illustrating the role of this compound.

Biological Activity: A Gap in the Literature

Despite its importance in chemical synthesis, there is a significant lack of published research detailing the specific biological activities of this compound itself. Extensive searches of scientific databases do not yield quantitative data such as IC₅₀ or EC₅₀ values, nor do they provide detailed experimental protocols for biological assays performed directly on this molecule. Consequently, information regarding its mechanism of action or any modulated signaling pathways is not available.

Insights from Related Compounds

To provide some biological context, it is useful to examine the activity of structurally related compounds.

Nicotinic Acid and its Derivatives

Nicotinic acid (Niacin or Vitamin B3) and its derivatives are known to exert their effects through the G protein-coupled receptor 109A (GPR109A), also known as the nicotinic acid receptor. Activation of this receptor in adipocytes leads to the inhibition of lipolysis, which is the basis for the lipid-lowering effects of nicotinic acid. It is plausible that this compound, as a nicotinic acid derivative, could have some affinity for this receptor, but this has not been experimentally verified.

Nicotinic_Acid_Signaling cluster_cell Adipocyte Nicotinic_Acid Nicotinic Acid GPR109A GPR109A Receptor Nicotinic_Acid->GPR109A Gi Gi Protein GPR109A->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA activates HSL Hormone-Sensitive Lipase PKA->HSL activates Lipolysis Lipolysis HSL->Lipolysis

Caption: Simplified signaling pathway of nicotinic acid via the GPR109A receptor.

2-Ethyl-3-hydroxy-6-methylpyridine Nicotinate

A study on a structurally similar compound, 2-ethyl-3-hydroxy-6-methylpyridine nicotinate, has demonstrated retinoprotective effects in a rat model of retinal ischemia–reperfusion. This activity is attributed to its ability to improve microcirculation and act as a scavenger of reactive oxygen species. While this finding is of interest, it is crucial to note that this is a different molecule, and these properties cannot be directly extrapolated to this compound without experimental validation.

Conclusion

An In-depth Technical Guide on the Solubility of 2-Hydroxy-6-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility information for 2-Hydroxy-6-methylnicotinic acid. Due to the limited publicly available quantitative data for this specific compound, this guide summarizes the qualitative information and furnishes detailed, generalized experimental protocols for determining solubility.

Core Data Summary

The solubility of a compound is a critical physicochemical property, profoundly influencing its bioavailability, formulation, and routes of administration in drug development. While precise quantitative solubility data for this compound in various solvents is not extensively documented in publicly accessible literature, qualitative assessments are available.

Qualitative Solubility Data
SolventSolubilitySource
WaterVery Soluble[1]

Note: The term "very soluble" suggests a high degree of dissolution in water. However, without quantitative measurements, the exact concentration at saturation remains undetermined. Further experimental investigation is necessary to establish precise solubility values.

Experimental Protocols

Given the absence of specific published methods for this compound, a generalized but detailed protocol for the experimental determination of solubility for a solid compound is provided below. This method can be adapted by researchers for specific laboratory conditions and solvent systems.

Protocol: Equilibrium Solubility Determination by the Shake-Flask Method

This method is considered the "gold standard" for solubility measurements and involves determining the concentration of a saturated solution of the compound in a specific solvent at a controlled temperature.

1. Materials and Equipment:

  • This compound (pure solid)

  • Solvent of interest (e.g., water, ethanol, buffer solutions)

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

2. Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the sealed container in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. Preliminary studies may be required to determine the optimal equilibration time.

  • Phase Separation: After equilibration, allow the suspension to settle. To effectively separate the solid and liquid phases, centrifuge the samples at a high speed.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. It is critical to avoid disturbing the solid pellet at the bottom.

  • Filtration: Immediately filter the collected supernatant through a syringe filter (e.g., 0.22 µm or 0.45 µm) that is compatible with the solvent and does not adsorb the solute. This step removes any remaining microscopic particles.

  • Quantification:

    • Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted solution using a validated analytical technique such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

    • A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.

  • Calculation: The solubility is calculated from the measured concentration of the saturated solution, taking into account the dilution factor. The results are typically expressed in units such as mg/mL, g/L, or mol/L.

Visualizations

To aid in the understanding of the experimental process and the factors influencing solubility, the following diagrams are provided.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess 2-Hydroxy-6- methylnicotinic acid to solvent B Seal container A->B C Agitate at constant temperature (24-72h) B->C D Centrifuge sample C->D E Withdraw clear supernatant D->E F Filter supernatant E->F G Dilute filtered sample F->G H Quantify concentration (e.g., HPLC, UV-Vis) G->H I Calculate solubility H->I

Caption: Experimental workflow for solubility determination.

G cluster_factors Influencing Factors Solubility Solubility of 2-Hydroxy-6- methylnicotinic acid Temp Temperature Temp->Solubility pH pH of Solvent pH->Solubility Solvent Solvent Properties (Polarity, H-bonding) Solvent->Solubility Crystal Crystal Form (Polymorphism) Crystal->Solubility

Caption: Factors influencing solubility.

References

Theoretical Exploration of 2-Hydroxy-6-methylnicotinic Acid: A Computational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational approaches applicable to the study of 2-Hydroxy-6-methylnicotinic acid. While direct theoretical studies on this specific molecule are limited in publicly available literature, this document leverages data from closely related analogs, primarily 6-methylnicotinic acid, to outline a robust framework for its computational analysis. The methodologies and findings presented herein serve as a foundational reference for researchers engaged in the design and development of pharmaceuticals and other bioactive molecules derived from this structural motif.

Molecular and Physicochemical Properties

This compound, with the chemical formula C₇H₇NO₃, is a derivative of nicotinic acid (niacin or vitamin B3). Its structure, featuring a pyridine ring substituted with hydroxyl, methyl, and carboxylic acid groups, suggests unique electronic and reactive characteristics pertinent to medicinal chemistry.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound6-Methylnicotinic acid2,4-Dihydroxy-6-methylnicotinic acid
Molecular Formula C₇H₇NO₃C₇H₇NO₂C₇H₇NO₄
Molecular Weight 153.136 g/mol 137.14 g/mol 169.13 g/mol
CAS Number 38116-61-93222-47-7846557-80-0
IUPAC Name 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid6-methylpyridine-3-carboxylic acid4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carboxylic acid

Theoretical and Computational Studies: A Framework Based on Analogs

In the absence of extensive dedicated computational studies on this compound, a robust understanding of its electronic and structural properties can be extrapolated from theoretical analyses of its close analog, 6-methylnicotinic acid.

Computational Methodology

Theoretical calculations for nicotinic acid derivatives are typically performed using Density Functional Theory (DFT), which offers a favorable balance between accuracy and computational expense for organic molecules.

Experimental Protocol: Quantum Chemical Calculations

A typical computational workflow for analyzing nicotinic acid derivatives involves the following steps:

  • Geometry Optimization: The initial molecular structure is optimized to find the lowest energy conformation. The X-ray diffraction data of the compound, if available, can be used as a starting point for the optimization.

  • Method and Basis Set Selection: A common and effective combination for this class of molecules is the B3LYP (Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional) and a 6-311+G(d,p) basis set.

  • Vibrational Frequency Analysis: Following optimization, harmonic vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to aid in the interpretation of experimental infrared (IR) and Raman spectra.

  • Calculation of Molecular Properties: A range of electronic and structural properties are then computed, including:

    • Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap provides insight into the molecule's stability.

    • Molecular Electrostatic Potential (MESP): The MESP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.

    • Dipole Moment and Polarizability: These properties describe the molecule's response to an external electric field.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to investigate charge delocalization and hyperconjugative interactions within the molecule.

  • Software: All calculations are typically performed using a quantum chemistry software package such as Gaussian.

Computational_Workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculations (DFT) cluster_analysis Data Analysis mol_structure Molecular Structure (SMILES or 3D coordinates) geom_opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) mol_structure->geom_opt freq_analysis Frequency Analysis geom_opt->freq_analysis prop_calc Property Calculations freq_analysis->prop_calc results Calculated Properties: - HOMO/LUMO Energies - MESP - Vibrational Frequencies - Dipole Moment prop_calc->results interpretation Interpretation and Comparison with Experimental Data results->interpretation

Caption: A generalized workflow for the DFT-based theoretical analysis of organic molecules.

Key Theoretical Descriptors for 6-Methylnicotinic Acid

Studies on 6-methylnicotinic acid have provided valuable quantitative data that can serve as a benchmark for theoretical investigations into this compound.

Table 2: Calculated Properties of 6-Methylnicotinic Acid

PropertyCalculated Value
Optimized Geometry Non-planar skeleton
HOMO Energy Data not explicitly provided in abstracts
LUMO Energy Data not explicitly provided in abstracts
HOMO-LUMO Energy Gap A key parameter for understanding molecular activity
Dipole Moment Calculated value available in full studies
Mean Polarizability ‹α› 95.953 a.u.
First Static Hyperpolarizability (β) Calculated value available in full studies

Note: Specific energy values for HOMO, LUMO, and dipole moment are typically found within the body of the full research articles and are not always present in the abstracts.

Structural Insights from X-ray Crystallography

Experimental data from single-crystal X-ray diffraction of 6-methylnicotinic acid reveals important structural features that can be compared with computationally optimized geometries.

Table 3: Crystallographic Data for 6-Methylnicotinic Acid

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a 3.8788(8) Å
b 13.634(3) Å
c 6.1094(12) Å
β 90.51(3)°
Molecular Geometry All non-H atoms are nearly coplanar (r.m.s. deviation = 0.0087 Å)
Intermolecular Interactions O—H···N hydrogen bonding and π–π stacking

The crystal structure is stabilized by intermolecular O-H--N and C-H--O hydrogen bonds. The observation of a nearly planar structure in the crystalline state provides a valuable reference for validating the results of gas-phase geometry optimizations from DFT calculations.

Vibrational Analysis

A combination of experimental spectroscopic data and quantum chemical calculations allows for a detailed assignment of the vibrational modes of the molecule.

Experimental Protocol: Vibrational Spectroscopy and Analysis

  • Experimental Spectra: Record the Fourier-Transform Infrared (FTIR) and FT-Raman spectra of the compound.

  • Theoretical Spectra: Calculate the harmonic vibrational frequencies using DFT (e.g., at the B3LYP/6-311+G(d,p) level).

  • Scaling: The calculated frequencies are often systematically higher than the experimental ones due to the harmonic approximation. They are typically scaled by an appropriate factor to improve agreement with the experimental data.

  • Potential Energy Distribution (PED) Analysis: Perform a PED analysis to determine the contribution of different internal coordinates (bond stretching, angle bending, etc.) to each normal mode of vibration. This allows for a precise and unambiguous assignment of the observed spectral bands.

For 6-methylnicotinic acid, a good agreement between experimental and calculated vibrational modes has been observed, validating the computational approach.

Conclusion and Future Directions

The theoretical study of this compound can be effectively approached using the computational methodologies that have been successfully applied to its close analog, 6-methylnicotinic acid. Density Functional Theory calculations, particularly at the B3LYP/6-311+G(d,p) level of theory, provide a powerful tool for investigating its structural, electronic, and vibrational properties.

Future research should focus on performing these detailed theoretical calculations specifically for this compound. This would involve:

  • A thorough conformational analysis to identify the most stable isomer(s).

  • Calculation of a full set of molecular properties and comparison with the data for 6-methylnicotinic acid to understand the electronic effects of the additional hydroxyl group.

  • Simulation of its reactivity and potential interactions with biological targets through molecular docking and dynamics studies.

By combining the computational framework outlined in this guide with experimental validation, a deeper understanding of the physicochemical properties and potential applications of this compound can be achieved, thereby supporting its development in pharmaceutical and materials science.

An In-depth Technical Guide to the Tautomerism of 2-Hydroxy-6-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the tautomeric equilibrium of 2-hydroxy-6-methylnicotinic acid. This phenomenon, central to the chemical behavior of 2-hydroxypyridines, involves the interconversion between the enol (this compound) and keto (6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid) forms. Understanding this equilibrium is critical for drug development, as the predominant tautomer influences physicochemical properties such as solubility, lipophilicity, and receptor binding affinity. This document details the structural aspects of the tautomers, the influence of environmental factors on the equilibrium, and the primary analytical and computational techniques employed for its characterization. While specific quantitative data for this compound is not extensively available in the public domain, this guide leverages established principles and data from closely related 2-hydroxypyridine systems to provide a robust framework for its study.

Introduction: The Principle of Tautomerism in this compound

Tautomerism is a form of constitutional isomerism where two isomers, known as tautomers, are in dynamic equilibrium and are readily interconvertible.[1][2] In the case of this compound, the key tautomeric relationship is the prototropic tautomerism between the aromatic hydroxy form (enol) and the non-aromatic pyridone form (keto).[3]

The equilibrium between these two forms is influenced by several factors, including the solvent's polarity, pH, and the electronic nature of substituents on the pyridine ring.[4] The enol form possesses an aromatic pyridine ring, while the keto form benefits from a strong carbon-oxygen double bond (amide functionality).[5] In many substituted 2-hydroxypyridines, the pyridone form is favored, particularly in polar solvents, due to favorable intermolecular hydrogen bonding.[3][6]

Tautomeric Forms of this compound

The two primary tautomeric forms of this compound are:

  • Enol Form (this compound): Characterized by a hydroxyl group at the C2 position of the aromatic pyridine ring.

  • Keto Form (6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid): Features a carbonyl group at the C2 position and a proton on the nitrogen atom, resulting in a pyridone structure.

Tautomers cluster_enol Enol Form (this compound) cluster_keto Keto Form (6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid) enol enol keto keto enol->keto Equilibrium (K_T)

Caption: Tautomeric equilibrium between the enol and keto forms.

Quantitative Analysis of Tautomeric Equilibrium

The position of the tautomeric equilibrium is described by the equilibrium constant, KT, defined as the ratio of the concentration of the keto form to the enol form (KT = [Keto]/[Enol]). While specific experimental KT values for this compound are not readily found in the literature, data for analogous 2-hydroxypyridine systems demonstrate the significant influence of the solvent.

Table 1: Illustrative Tautomeric Equilibrium Constants (KT) for 2-Hydroxypyridine in Various Solvents

SolventDielectric Constant (ε)KT ([Pyridone]/[Hydroxypyridine])Predominant Form
Gas Phase1~0.3Hydroxypyridine
Cyclohexane2.01.7[4]Pyridone
Chloroform4.86.0[4]Pyridone
Water78.4>10Pyridone

Note: This data is for the parent 2-hydroxypyridine and serves as an illustrative example of the solvent effect.

Experimental Protocols for Tautomer Analysis

The characterization of tautomeric equilibria relies on spectroscopic and computational methods. Below are detailed protocols for the key experimental techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution, provided the rate of interconversion is slow on the NMR timescale.[6][7]

Protocol for 1H NMR Analysis:

  • Sample Preparation: Dissolve a precise amount of this compound in various deuterated solvents (e.g., CDCl3, DMSO-d6, D2O) to assess solvent effects.

  • Data Acquisition: Record high-resolution 1H NMR spectra for each solution.

  • Spectral Analysis:

    • Identify distinct signals corresponding to the enol and keto forms. Key protons to monitor include the N-H proton of the keto form (typically a broad singlet) and the O-H proton of the enol form. The chemical shifts of the aromatic/ring protons will also differ between the two tautomers.

    • Integrate the signals corresponding to each tautomer. The ratio of the integrals for non-exchangeable protons provides the molar ratio of the tautomers.

  • Calculation of KT: KT = (Integral of Keto-specific proton(s)) / (Integral of Enol-specific proton(s)).

NMR_Workflow A Sample Preparation (Dissolve in deuterated solvent) B 1H NMR Data Acquisition A->B C Spectral Analysis (Identify and integrate peaks) B->C D Calculate Tautomer Ratio (K_T) C->D

Caption: Workflow for NMR-based tautomer analysis.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to determine the tautomeric ratio by analyzing the absorption spectra in different solvents. The enol and keto forms will have distinct absorption maxima (λmax).[8]

Protocol for UV-Vis Analysis:

  • Sample and Reference Preparation: Prepare solutions of this compound in various solvents of differing polarity. Prepare O-methylated (enol-locked) and N-methylated (keto-locked) derivatives to serve as reference compounds for the pure tautomeric forms.

  • Data Acquisition: Record the UV-Vis absorption spectra of the sample and reference compounds.

  • Data Analysis:

    • Determine the λmax and molar absorptivity (ε) for the pure enol and keto forms from the spectra of the locked derivatives.

    • The absorbance of the this compound solution at a given wavelength is the sum of the absorbances of the two tautomers (A = εenolcenoll + εketocketol).

    • By measuring the absorbance at two different wavelengths (ideally at the λmax of each tautomer), a set of simultaneous equations can be solved to determine the concentrations of the enol and keto forms.

  • Calculation of KT: KT = [Keto] / [Enol].

Computational Chemistry Approaches

Computational methods, particularly Density Functional Theory (DFT), are invaluable for studying tautomerism. They can predict the relative stabilities of tautomers, simulate spectra, and provide insights into the electronic properties of each form.[9][10]

Protocol for DFT Calculations:

  • Structure Optimization:

    • Build the 3D structures of both the enol and keto tautomers of this compound.

    • Perform geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[5]

    • Include a solvent model (e.g., Polarizable Continuum Model - PCM) to simulate the effect of different solvents.

  • Energy Calculations:

    • Calculate the single-point energies of the optimized structures to determine their relative stabilities. The tautomer with the lower energy is the more stable form.

    • The energy difference (ΔE) can be related to the equilibrium constant (ln(KT) = -ΔG/RT, where ΔG is the change in Gibbs free energy).

  • Spectroscopic Simulation:

    • Simulate 1H and 13C NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method.[9]

    • Simulate UV-Vis spectra using Time-Dependent DFT (TD-DFT).

    • Compare the simulated spectra with experimental data to validate the computational model and aid in the assignment of experimental signals.

DFT_Workflow A Build Tautomer Structures B Geometry Optimization (DFT) (with solvent model) A->B C Energy Calculation (Determine relative stability) B->C D Spectroscopic Simulation (NMR, UV-Vis) B->D E Compare with Experimental Data D->E

References

Spectroscopic Profile of 2-Hydroxy-6-methylnicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available and predicted spectroscopic data for 2-Hydroxy-6-methylnicotinic acid. Due to the limited availability of public domain experimental data for this specific compound, this guide combines reported data with predicted values to offer a foundational understanding for researchers. Detailed experimental protocols are provided for both reported and analogous spectroscopic techniques.

Core Spectroscopic Data

The structural elucidation of this compound (C₇H₇NO₃, Molar Mass: 153.14 g/mol ) is reliant on a combination of spectroscopic methods. The data presented below is a composite of reported experimental values and computationally predicted data.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data (Predicted)

No publicly available experimental NMR data was found for this compound. The following data is predicted based on the chemical structure and standard NMR prediction software. Actual experimental values may vary.

¹H NMR (Proton NMR) Data (Predicted in DMSO-d₆, 400 MHz)
Chemical Shift (δ) ppm Multiplicity
~13.0 - 11.0Broad Singlet
~11.5Broad Singlet
~7.9Doublet
~6.8Doublet
~2.3Singlet
¹³C NMR (Carbon-13 NMR) Data (Predicted in DMSO-d₆, 100 MHz)
Chemical Shift (δ) ppm Assignment
~168-COOH
~163C-2
~158C-6
~140C-4
~115C-3
~108C-5
~18-CH₃
Table 2: Infrared (IR) Spectroscopy Data

The following characteristic absorption bands are based on FT-IR spectral analysis.[1]

Wavenumber (cm⁻¹) Intensity Assignment
~3400 - 2500BroadO-H stretch (Carboxylic acid)
~3100MediumO-H stretch (Phenolic)
~1730StrongC=O stretch (Carboxylic acid)[1]
~1650StrongC=O stretch (Pyridinone)
~1600, ~1470MediumC=C and C=N stretching (Aromatic ring)
~1250StrongC-O stretch (Carboxylic acid)
~850MediumC-H out-of-plane bend
Table 3: Mass Spectrometry (MS) Data (Predicted)

No publicly available experimental mass spectrometry data was found. The following data is predicted.

Technique Predicted m/z Interpretation
Electrospray Ionization (ESI+)154.0499[M+H]⁺
176.0318[M+Na]⁺
Electrospray Ionization (ESI-)152.0353[M-H]⁻
Table 4: UV-Visible Spectroscopy Data

UV-Visible spectral analysis has been reported for this compound.[1] The absorption maxima are influenced by the solvent and the tautomeric equilibrium between the hydroxy-pyridine and pyridinone forms.

Solvent λmax (nm) Interpretation
Ethanol/Methanol~230, ~310π → π* and n → π* transitions of the pyridinone ring and carboxylic acid moiety.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy (General Protocol)

A general procedure for obtaining NMR spectra of nicotinic acid derivatives is as follows:

  • Sample Preparation:

    • Weigh approximately 10-20 mg of the sample for ¹H NMR (or 50-100 mg for ¹³C NMR).

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄).

    • Ensure the sample is fully dissolved, using gentle vortexing if necessary.

    • Filter the solution through a pipette with a glass wool plug into a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

    • Acquire the ¹H and ¹³C NMR spectra at room temperature.

    • Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., TMS).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer spectrometer NMR Spectrometer transfer->spectrometer acquire Acquire FID spectrometer->acquire process Process Data (FT, Phasing, etc.) acquire->process analyze Spectral Analysis process->analyze

Caption: General workflow for NMR spectroscopy.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound was recorded using an Attenuated Total Reflectance (ATR) accessory.[1]

  • Instrument: Bruker Optic Model Alpha (FT-IR) with Zn-Se Optics (ATR).[1]

  • Sample Preparation: A small amount of the solid sample is placed directly onto the clean ATR crystal.

  • Data Acquisition: The spectrum is recorded in the range of 4000-500 cm⁻¹. A background spectrum of the empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing clean Clean ATR Crystal place Place Sample on Crystal clean->place background Record Background place->background sample_spec Record Sample Spectrum background->sample_spec subtract Background Subtraction sample_spec->subtract analyze Analyze Spectrum subtract->analyze

Caption: Workflow for FT-IR spectroscopy using an ATR accessory.

Mass Spectrometry (MS) (General Protocol)

A general procedure for obtaining the mass spectrum of a nicotinic acid derivative via Electrospray Ionization (ESI) is as follows:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

    • The solvent may contain a small amount of formic acid or ammonium acetate to promote ionization.

  • Data Acquisition:

    • The sample solution is infused into the ESI source of the mass spectrometer.

    • The mass spectrum is acquired in both positive and negative ion modes over a suitable m/z range (e.g., 50-500).

    • High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

UV-Visible Spectroscopy

The UV-Visible spectrum of this compound was recorded using a spectrophotometer with a quartz cuvette.[1]

  • Instrument: UV 5704SS Spectrophotometer.[1]

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., ethanol or methanol).

  • Data Acquisition: The absorbance spectrum is recorded over a wavelength range of approximately 200-800 nm, using the pure solvent as a blank.

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis dissolve Dissolve Sample in Solvent cuvette Fill Quartz Cuvette dissolve->cuvette blank Record Blank (Solvent) cuvette->blank sample_spec Record Sample Absorbance blank->sample_spec identify_peaks Identify λmax sample_spec->identify_peaks analyze Interpret Spectrum identify_peaks->analyze

Caption: General workflow for UV-Visible spectroscopy.

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of 2-Hydroxy-6-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 2-Hydroxy-6-methylnicotinic acid. The following sections offer comprehensive methodologies for various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound is a pyridine derivative of significant interest in pharmaceutical and chemical research. Accurate and precise quantification of this analyte is crucial for various applications, including pharmacokinetic studies, quality control of drug substances, and metabolic research. This document outlines recommended analytical methods, adapted from established procedures for structurally related compounds such as nicotinic acid and its metabolites, to ensure reliable and reproducible results.

Analytical Methods Overview

A summary of the recommended analytical methods for this compound is presented below, with detailed protocols provided in the subsequent sections.

Technique Principle Applicability
HPLC-UV Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by UV detection.Routine analysis, quality control, and quantification in non-complex matrices.
LC-MS/MS High-resolution separation by liquid chromatography coupled with highly sensitive and selective detection by tandem mass spectrometry.Bioanalytical studies, trace-level detection in complex matrices like plasma and urine.[1][2]
GC-MS Separation of volatile or derivatized compounds by gas chromatography followed by mass spectrometric detection.Analysis of volatile impurities or after derivatization of the analyte to increase volatility.[3]

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantification of this compound in bulk materials and simple formulations.

Quantitative Data Summary (Based on related compounds)
Parameter Expected Performance Reference
Linearity (R²)> 0.995[4][5]
Limit of Detection (LOD)0.05 - 0.1 µg/mL[4]
Limit of Quantitation (LOQ)0.15 - 0.3 µg/mL[4]
Precision (%RSD)< 5%[5]
Accuracy (% Recovery)95 - 105%[5]
Experimental Protocol

3.2.1. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

  • Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 25:75 v/v) containing 0.1% formic acid.[6] The exact ratio should be optimized for the best peak shape and retention time.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.[6]

  • Detection Wavelength: Approximately 263 nm, based on the UV absorbance of similar nicotinic acid derivatives.[6] An initial scan of a standard solution is recommended to determine the optimal wavelength (λmax).

3.2.2. Preparation of Standard and Sample Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 to 100 µg/mL.

  • Sample Solution: Accurately weigh a quantity of the sample, dissolve it in the mobile phase to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Experimental Workflow

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Prepare Standard Stock Solution Calibration Prepare Calibration Curve Standards Standard->Calibration HPLC Inject into HPLC System Calibration->HPLC Sample Prepare Sample Solution Sample->HPLC Detection UV Detection at λmax HPLC->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification

HPLC-UV Analysis Workflow

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for the determination of this compound in complex biological matrices such as plasma and urine.[1][2]

Quantitative Data Summary (Based on related compounds)
Parameter Expected Performance Reference
Linearity (R²)> 0.998[7]
Lower Limit of Quantitation (LLOQ)2.0 - 10.0 ng/mL[2][7]
Precision (%RSD)< 15%[1]
Accuracy (% Recovery)85 - 115%[1]
Experimental Protocol

4.2.1. Instrumentation and Conditions

  • LC System: A UHPLC or HPLC system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[1]

  • Column: C18 or a suitable reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: Gradient elution with Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid). A typical gradient could be:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B (linear gradient)

    • 5-7 min: 95% B

    • 7-7.1 min: 95-5% B

    • 7.1-9 min: 5% B

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • MRM Transitions: To be determined by direct infusion of a standard solution of this compound. The precursor ion would likely be [M+H]⁺.

4.2.2. Sample Preparation (Plasma)

  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).[1][2]

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes.

  • Evaporation and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

Experimental Workflow

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma Plasma Sample Precipitation Protein Precipitation with Acetonitrile Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation of Supernatant Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection MRM Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

LC-MS/MS Analysis Workflow

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the polar nature and low volatility of this compound, derivatization is required prior to GC-MS analysis.[3] Silylation is a common derivatization technique for compounds containing hydroxyl and carboxylic acid groups.[3]

Quantitative Data Summary (Based on related compounds)
Parameter Expected Performance Reference
Linearity (R²)> 0.99[3]
Limit of Detection (LOD)~ 4.5 mg/L (for nicotinic acid)[3]
Precision (%RSD)< 5%[3]
Accuracy (% Recovery)90 - 95%[3]
Experimental Protocol

5.2.1. Instrumentation and Conditions

  • GC-MS System: A standard GC-MS system.

  • Column: A non-polar capillary column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[3]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

5.2.2. Derivatization and Sample Preparation

  • Drying: Evaporate the sample extract containing this compound to complete dryness.

  • Silylation: Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried sample.

  • Reaction: Heat the mixture at 70 °C for 30 minutes to ensure complete derivatization.

  • Injection: Inject an aliquot of the derivatized sample into the GC-MS.

Experimental Workflow

GCMS_Workflow cluster_prep_gc Sample Preparation & Derivatization cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Processing Sample_GC Dried Sample Extract Derivatization Silylation (e.g., BSTFA) Sample_GC->Derivatization Heating Heating (70°C, 30 min) Derivatization->Heating Injection_GC Injection into GC-MS Heating->Injection_GC Separation_GC Chromatographic Separation Injection_GC->Separation_GC Detection_GC Mass Spectrometric Detection Separation_GC->Detection_GC Integration_GC Peak Integration Detection_GC->Integration_GC Quantification_GC Quantification Integration_GC->Quantification_GC

GC-MS Analysis with Derivatization Workflow

Conclusion

The analytical methods described in these application notes provide a comprehensive framework for the accurate and reliable quantification of this compound. The choice of method will depend on the specific application, sample matrix, and required sensitivity. For routine quality control, HPLC-UV offers a robust and cost-effective solution. For bioanalytical applications requiring high sensitivity and selectivity, LC-MS/MS is the recommended technique. GC-MS, following appropriate derivatization, can also be employed, particularly for the analysis of volatile impurities. It is essential to perform method validation according to the relevant regulatory guidelines to ensure the reliability of the generated data.

References

Application Notes and Protocols: 2-Hydroxy-6-methylnicotinic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-6-methylnicotinic acid, also known as 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, is a pyridine derivative with potential applications in medicinal chemistry. Its structure, featuring a hydroxyl group and a carboxylic acid moiety on a methyl-substituted pyridine ring, makes it an attractive scaffold for the synthesis of various biologically active molecules. While extensive quantitative data on the specific biological activities of this compound is limited in publicly available literature, its structural analogs and derivatives have shown promise as enzyme inhibitors. These notes provide an overview of its potential applications, relevant experimental protocols for synthesis and biological evaluation, and conceptual workflows and signaling pathways.

Potential Therapeutic Targets

  • D-Amino Acid Oxidase (DAAO): DAAO is an enzyme involved in the metabolism of D-serine, a co-agonist of the N-methyl-D-aspartate (NMDA) receptor. Inhibition of DAAO can elevate D-serine levels in the brain, which is a potential therapeutic strategy for neurological disorders such as schizophrenia[1].

  • 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): This enzyme is involved in the conversion of inactive cortisone to active cortisol. Inhibitors of 11β-HSD1 are being investigated for the treatment of metabolic syndrome and type 2 diabetes.

  • Thrombin: this compound has been described as a useful research chemical in the preparation of orally bioavailable thrombin inhibitors, which are anticoagulants used to prevent and treat thrombosis[2].

Quantitative Data

Specific quantitative data such as IC50 or Ki values for this compound and its direct derivatives are not extensively reported in the public domain. However, for illustrative purposes, the following table includes data for related nicotinic acid derivatives against various enzyme targets.

Compound ClassTarget EnzymeCompound ExampleInhibition Data (IC50/Ki)Reference
Nicotinic Acid DerivativesD-Aspartate Oxidase (Human)5-aminonicotinic acidKi: 3.80 μM[3]
Nicotinic Acid HydroxamatesTyrosinase (Monophenolase)Nicotinic Acid Hydroxamate (NAH)IC50: 2 µM[4]
Nicotinic Acid HydroxamatesTyrosinase (Diphenolase)Nicotinic Acid Hydroxamate (NAH)IC50: 1 µM[4]

Experimental Protocols

Synthesis of this compound Derivatives (General Approach)

While a specific, detailed protocol for the synthesis of this compound was not found, a general approach for the synthesis of related 2-pyridone-3-carboxylic acids can be adapted. One common method involves the reaction of an enamine with an activated methylene compound. For example, the synthesis of functionalized 2-pyridone-3-carboxylic acids has been achieved starting from 3-formylchromone[5].

A more specific protocol for a related isomer, methyl 4-hydroxy-6-methylnicotinate , is provided below as a reference for potential synthetic strategies[6]:

Protocol 1: Synthesis of Methyl 4-hydroxy-6-methylnicotinate [6]

Materials:

  • 4-Hydroxy-6-methylnicotinic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • To a solution of 4-hydroxy-6-methylnicotinic acid (1.0 eq) in a mixture of DCM and MeOH, add EDCI (1.1 eq) and DMAP (0.05 eq) at room temperature.

  • Stir the solution under reflux conditions.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is completely consumed.

  • Concentrate the reaction mixture on a rotary evaporator.

  • Purify the residue by silica gel column chromatography to obtain the product.

Enzyme Inhibition Assays

The following are representative protocols for assessing the inhibitory activity of compounds against DAAO and 11β-HSD1, which are potential targets for derivatives of this compound.

Protocol 2: D-Amino Acid Oxidase (DAAO) Inhibition Assay [1][3]

Materials:

  • Recombinant human D-amino acid oxidase (hDAAO)

  • D-serine (substrate)

  • Horseradish peroxidase (HRP)

  • Amplex® Red reagent

  • Test compounds

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the test compounds, D-serine, HRP, and Amplex® Red reagent in the assay buffer.

  • Initiate the enzymatic reaction by adding a solution of hDAAO to each well.

  • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C).

  • Measure the fluorescence at the appropriate wavelengths at regular intervals.

  • Calculate the rate of reaction for each compound concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 3: 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition Assay [3]

Materials:

  • Microsomes containing human or mouse 11β-HSD1

  • Cortisone (substrate)

  • NADPH (cofactor)

  • Scintillation proximity assay (SPA) beads

  • Anti-cortisol antibody

  • [3H]-Cortisol (tracer)

  • Test compounds

  • Assay buffer

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In an assay plate, add the test compounds, microsomes containing 11β-HSD1, and NADPH.

  • Initiate the reaction by adding cortisone.

  • Incubate the mixture to allow the conversion of cortisone to cortisol.

  • Stop the reaction and add a mixture of SPA beads coated with an anti-cortisol antibody and a known amount of [3H]-Cortisol.

  • Allow the mixture to equilibrate. The unlabeled cortisol produced by the enzyme will compete with the [3H]-Cortisol for binding to the antibody on the SPA beads.

  • Measure the scintillation counts. The signal is inversely proportional to the amount of cortisol produced.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and evaluation of this compound derivatives as potential enzyme inhibitors.

G cluster_synthesis Synthesis & Purification cluster_screening Biological Evaluation cluster_optimization Lead Optimization start Starting Materials (e.g., this compound) synthesis Chemical Synthesis (e.g., Esterification, Amidation) start->synthesis purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization screening Primary Enzyme Assay (e.g., DAAO, 11β-HSD1) characterization->screening dose_response Dose-Response & IC50 Determination screening->dose_response selectivity Selectivity Profiling dose_response->selectivity sar Structure-Activity Relationship (SAR) Analysis selectivity->sar design Design of New Analogs sar->design design->synthesis

Caption: General workflow for synthesis and evaluation of enzyme inhibitors.

Signaling Pathway

As specific signaling pathway involvement for this compound is not well-defined, the following diagram illustrates the general signaling pathway for nicotinic acid, which involves the G-protein coupled receptor GPR109A. Derivatives of this compound, upon hydrolysis to a nicotinic acid-like core, could potentially interact with this pathway.

G cluster_membrane Cell Membrane receptor GPR109A Receptor gi Gi receptor->gi Activates ligand Nicotinic Acid Derivative ligand->receptor Binds ac Adenylate Cyclase gi->ac Inhibits camp ↓ cAMP pka ↓ PKA downstream Downstream Effects (e.g., Inhibition of Lipolysis)

References

Application Notes and Protocols for 2-Hydroxy-6-methylnicotinic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 2-Hydroxy-6-methylnicotinic acid as a versatile building block in organic synthesis. The protocols outlined below cover key chemical transformations, offering step-by-step methodologies for the synthesis of a variety of derivatives with potential applications in medicinal chemistry and materials science.

Introduction

This compound is a substituted pyridine derivative that possesses multiple reactive sites, making it an attractive starting material for the synthesis of diverse molecular scaffolds. Its structure, featuring a carboxylic acid, a hydroxyl group (which exists in tautomeric equilibrium with the pyridone form), and a pyridine ring, allows for a range of chemical modifications. This document details protocols for esterification, amide bond formation, halogenation, and palladium-catalyzed cross-coupling reactions.

Key Synthetic Transformations and Protocols

Esterification of the Carboxylic Acid Group

Esterification of the carboxylic acid is a common first step to protect this functional group and improve solubility in organic solvents for subsequent reactions.

Protocol 1: Fischer-Speier Esterification

This classic method utilizes an alcohol in the presence of a strong acid catalyst.

  • Reaction Scheme:

  • Experimental Protocol:

    • Suspend this compound (1.0 eq) in methanol (10-15 mL per gram of acid).

    • Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (0.2 eq).

    • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the methyl ester.

  • Quantitative Data:

ProductReagentsYieldReference
Methyl 2-hydroxy-6-methylnicotinateMethanol, H₂SO₄Typically >90%General synthetic knowledge

Diagram 1: Fischer-Speier Esterification Workflow

Fischer_Esterification Start This compound Reagents Methanol (Solvent/Reagent) Sulfuric Acid (Catalyst) Reaction Reflux (4-6 hours) Start->Reaction Suspend Reagents->Reaction Add Workup Neutralization (NaHCO₃) Aqueous Workup Extraction (EtOAc) Reaction->Workup Cool & Quench Product Methyl 2-hydroxy-6-methylnicotinate Workup->Product Isolate

Caption: Workflow for the Fischer-Speier esterification of this compound.

Amide Bond Formation

The carboxylic acid moiety can be readily converted to an amide, a key functional group in many biologically active molecules.

Protocol 2: Amide Coupling using HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a common and efficient peptide coupling reagent.

  • Reaction Scheme:

  • Experimental Protocol:

    • Dissolve this compound (1.0 eq) in anhydrous DMF (5-10 mL per gram of acid) under an inert atmosphere.

    • Add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq) to the solution and stir for 15 minutes at room temperature.

    • Add the desired primary or secondary amine (1.2 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with saturated aqueous lithium chloride solution to remove DMF, then with brine.

    • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Quantitative Data (Representative):

ProductReagentsYieldReference
N-Aryl/Alkyl-2-hydroxy-6-methylnicotinamideHATU, DIPEA, Amine70-95%General amide coupling protocols[1][2]

Diagram 2: Amide Coupling Logical Relationship

Amide_Coupling cluster_reactants Reactants cluster_reagents Reagents Carboxylic_Acid 2-Hydroxy-6- methylnicotinic Acid Active_Ester Active Ester Intermediate Carboxylic_Acid->Active_Ester Activation Amine Primary or Secondary Amine Product N-Substituted Amide Amine->Product Coupling_Reagent HATU Coupling_Reagent->Active_Ester Base DIPEA Base->Active_Ester Solvent DMF Active_Ester->Product Nucleophilic Attack

Caption: Logical relationship in HATU-mediated amide bond formation.

Halogenation of the Pyridine Ring

Halogenation of the pyridine ring, particularly at the 2-position by converting the hydroxyl group, provides a key handle for subsequent cross-coupling reactions.

Protocol 3: Chlorination using Phosphorus Oxychloride (POCl₃)

This protocol describes a solvent-free method for the large-scale chlorination of 2-hydroxypyridines.[3][4][5]

  • Reaction Scheme:

  • Experimental Protocol:

    • Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The reaction is conducted in a sealed pressure vessel.

    • To a Teflon-lined stainless steel reactor, add this compound (ester-protected, 1.0 eq) and phosphorus oxychloride (POCl₃) (1.0-1.2 eq).

    • If the substrate is a free acid, protection to an ester is highly recommended to avoid side reactions.

    • Seal the reactor and heat the mixture to 140 °C for 2 hours.[3]

    • After cooling the reactor to room temperature, carefully open it in a fume hood.

    • Slowly and carefully quench the reaction mixture by pouring it onto crushed ice.

    • Neutralize the acidic solution to pH 8-9 with a saturated aqueous solution of sodium carbonate.

    • Extract the product with dichloromethane or ethyl acetate (3 x 30 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the chlorinated product.

  • Quantitative Data:

ProductReagentsYieldReference
Methyl 2-chloro-6-methylnicotinatePOCl₃>90%[3][5]

Diagram 3: Chlorination Experimental Workflow

Chlorination_Workflow Start Start: Ester of 2-Hydroxy-6- methylnicotinic Acid Add_POCl3 Add POCl₃ (1.0-1.2 eq) in a sealed reactor Start->Add_POCl3 Heating Heat to 140°C for 2 hours Add_POCl3->Heating Cooling Cool to Room Temperature Heating->Cooling Quenching Quench with ice Neutralize with Na₂CO₃ Cooling->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Isolation Dry and Concentrate to yield product Extraction->Isolation Product Product: Methyl 2-chloro-6- methylnicotinate Isolation->Product

Caption: Experimental workflow for the chlorination of the 2-hydroxypyridine moiety.

Palladium-Catalyzed Cross-Coupling Reactions

The halogenated derivatives of this compound are excellent substrates for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.

Protocol 4: Suzuki-Miyaura Coupling

This reaction allows for the coupling of the 2-chloro or 2-bromo derivative with a variety of aryl or heteroaryl boronic acids.[6][7][8][9][10]

  • Reaction Scheme:

  • Experimental Protocol (for a 2-bromo derivative):

    • In a flame-dried Schlenk flask, combine the methyl 2-bromo-6-methylnicotinate (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

    • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

    • Add a degassed mixture of toluene and water (e.g., 4:1 v/v, 10 mL per mmol of halide).

    • Heat the reaction mixture to 100 °C and stir for 12 hours.[11]

    • Monitor the reaction progress by TLC or LC-MS.

    • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Quantitative Data (Representative for similar substrates):

SubstrateCoupling PartnerCatalystYieldReference
Methyl 2-bromo-6-methylnicotinateArylboronic acidPd(PPh₃)₄70-90%[11]
2,6-DichloropyridineHeptyl boronic pinacol esterPd₂(dba)₃ / FcPPh₂74%[6]

Diagram 4: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_Aryl R¹-Pd(II)L₂-X Pd0->PdII_Aryl PdII_Biaryl R¹-Pd(II)L₂-R² PdII_Aryl->PdII_Biaryl PdII_Biaryl->Pd0 Product R¹-R² PdII_Biaryl->Product Reductive Elimination Reactant1 R¹-X (Halogenated Pyridine) Reactant1->PdII_Aryl Oxidative Addition Reactant2 R²-B(OR)₂ (Boronic Acid/Ester) Reactant2->PdII_Biaryl Transmetalation Base Base (e.g., K₂CO₃) Base->PdII_Biaryl

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 5: Sonogashira Coupling

This reaction is used to couple terminal alkynes with the halogenated pyridine derivative.[3][4][5]

  • Experimental Protocol (for a 2-bromo derivative):

    • To a Schlenk flask, add methyl 2-bromo-6-methylnicotinate (1.0 eq), dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) (0.02 eq), and copper(I) iodide (CuI) (0.04 eq).[3]

    • Evacuate and backfill with an inert gas.

    • Add degassed DMF (10 mL per mmol of halide) and triethylamine (3.0 eq).

    • Add the terminal alkyne (1.5 eq) dropwise at room temperature.

    • Heat the reaction mixture to 80 °C and stir for 8 hours.[3]

    • After cooling, quench the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

  • Quantitative Data (Representative for similar substrates):

SubstrateCoupling PartnerCatalystsYieldReference
Methyl 2-bromo-6-methylisonicotinateTerminal alkynePdCl₂(PPh₃)₂, CuIGood to excellent[3][4]

Applications in Drug Discovery

Derivatives of this compound are precursors to a wide range of biologically active compounds. For instance, the tautomer, 5-methyl-2-pyridone, is a key intermediate in the synthesis of Pirfenidone, a drug used for the treatment of idiopathic pulmonary fibrosis.[1][12][13] The synthetic handles established through the protocols above allow for the generation of diverse libraries of compounds for screening in various drug discovery programs. The introduction of different aryl, heteroaryl, and alkynyl groups can significantly modulate the pharmacological properties of the resulting molecules.

Conclusion

This compound is a readily available and highly versatile building block for organic synthesis. The functional groups present in the molecule can be selectively manipulated to generate a wide array of more complex structures. The detailed protocols provided in these application notes offer a solid foundation for researchers to explore the synthetic potential of this valuable starting material in their own research and development endeavors.

References

Application Notes and Protocols for the Purification of 2-Hydroxy-6-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the purification of 2-Hydroxy-6-methylnicotinic acid, a key intermediate in pharmaceutical synthesis. The primary methods detailed are recrystallization and silica gel column chromatography. Furthermore, methodologies for assessing the purity of the final product using High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) are described. This guide is intended to provide researchers with a comprehensive resource for obtaining high-purity this compound for research and development purposes.

Introduction

This compound is a substituted pyridinecarboxylic acid that serves as a valuable building block in the synthesis of various pharmaceutical compounds. The purity of this intermediate is critical for the successful synthesis of downstream active pharmaceutical ingredients (APIs) and for ensuring the safety and efficacy of the final drug product. This document outlines two primary methods for the purification of this compound: recrystallization and silica gel column chromatography. Additionally, it provides protocols for the quantitative analysis of the purified product.

Experimental Protocols

Purification by Recrystallization

Recrystallization is a widely used technique for the purification of solid organic compounds. The selection of an appropriate solvent is crucial for the success of this method. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but show high solubility at its boiling point.

1.1. Solvent Screening Protocol

A preliminary solvent screening is recommended to identify the optimal recrystallization solvent.

Table 1: Solvent Screening Parameters

ParameterDescription
Test Solvents Water, Ethanol, Methanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, and mixtures (e.g., Ethanol/Water)
Sample Amount ~10-20 mg of crude this compound per test
Solvent Volume Start with 0.5 mL and add incrementally
Procedure 1. Add the sample to a test tube. 2. Add the solvent dropwise at room temperature and observe solubility. 3. If insoluble at room temperature, heat the mixture to the solvent's boiling point and observe solubility. 4. If the compound dissolves at high temperature, cool the solution to room temperature and then in an ice bath to observe crystal formation.
Observation Record the solubility at room and elevated temperatures, and the quality of crystals formed upon cooling.

1.2. Recrystallization Protocol (Example with Aqueous Ethanol)

Based on the properties of similar nicotinic acid derivatives, an aqueous ethanol mixture is a promising solvent system.

Table 2: Recrystallization Protocol

StepParameterDetails
1. Dissolution SolventEthanol/Water mixture (e.g., 80:20 v/v)
TemperatureHeat to boiling
ProcedurePlace the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot solvent to dissolve the solid completely.
2. Hot Filtration PurposeTo remove insoluble impurities.
ProcedureIf the solution is not clear, perform a hot filtration through a pre-warmed funnel with fluted filter paper.
3. Crystallization CoolingAllow the solution to cool slowly to room temperature, then place it in an ice bath for complete crystallization.
4. Isolation MethodVacuum filtration using a Büchner funnel.
WashingWash the crystals with a small amount of cold solvent.
5. Drying MethodDry the crystals in a vacuum oven at a suitable temperature (e.g., 40-50 °C).
Expected Yield ~80-95% (dependent on initial purity)
Expected Purity >99%
Purification by Silica Gel Column Chromatography

For impurities that are difficult to remove by recrystallization, silica gel column chromatography is an effective alternative.

Table 3: Column Chromatography Protocol

StepParameterDetails
1. Slurry Prep Stationary PhaseSilica gel (e.g., 230-400 mesh)
Mobile PhaseDichloromethane (DCM) / Methanol (MeOH) mixture (e.g., 20:1 v/v)
ProcedurePrepare a slurry of silica gel in the mobile phase and pack the column.
2. Sample Loading MethodDissolve the crude product in a minimum amount of the mobile phase and load it onto the column. Alternatively, dry-load the sample by adsorbing it onto a small amount of silica gel.
3. Elution EluentDCM/MeOH (20:1 v/v)
MonitoringMonitor the elution by Thin Layer Chromatography (TLC).
4. Fraction Collection ProcedureCollect fractions containing the purified product.
5. Solvent Removal MethodCombine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Expected Yield ~70-90% (dependent on loading and separation efficiency)
Expected Purity >99.5%

Purity Assessment

High-Performance Liquid Chromatography (HPLC)

Table 4: HPLC Purity Analysis Protocol

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid). A gradient elution may be necessary.
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 265 nm)
Injection Volume 10 µL
Sample Prep Dissolve a known concentration of the purified compound in the mobile phase.
Quantitative NMR (qNMR)

qNMR provides a direct method for determining purity against a certified internal standard.

Table 5: qNMR Purity Analysis Protocol

ParameterDetails
Spectrometer 400 MHz or higher
Internal Standard A certified standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).
Solvent A deuterated solvent in which both the analyte and the internal standard are soluble (e.g., DMSO-d6).
Procedure 1. Accurately weigh the purified sample and the internal standard. 2. Dissolve both in the deuterated solvent. 3. Acquire the 1H NMR spectrum with appropriate relaxation delays. 4. Integrate the signals of the analyte and the internal standard. 5. Calculate the purity based on the integral values, molar masses, and weights.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the purification workflow and a potential signaling pathway involving nicotinic acid derivatives.

PurificationWorkflow Purification Workflow for this compound crude Crude this compound dissolution Dissolution in Hot Solvent crude->dissolution column_chromatography Silica Gel Column Chromatography crude->column_chromatography Alternative Method hot_filtration Hot Filtration (optional) dissolution->hot_filtration crystallization Crystallization (Cooling) dissolution->crystallization If no insoluble impurities hot_filtration->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration drying Drying vacuum_filtration->drying pure_product Pure this compound drying->pure_product purity_analysis Purity Assessment (HPLC, qNMR) pure_product->purity_analysis column_chromatography->pure_product

Caption: Purification workflow for this compound.

SignalingPathways Signaling Pathways of Nicotinic Acid Derivatives cluster_gpr109a GPR109A Signaling cluster_nad NAD+ Synthesis (Preiss-Handler Pathway) nicotinic_acid This compound (Nicotinic Acid Derivative) gpr109a GPR109A Receptor nicotinic_acid->gpr109a na Nicotinic Acid nicotinic_acid->na Metabolic Conversion gi Gi Protein gpr109a->gi ac Adenylyl Cyclase gi->ac camp cAMP ac->camp akt Akt camp->akt mtor mTOR akt->mtor inflammation Inflammatory Response mtor->inflammation Inhibition naprt NAPRT namn NAMN na->namn ATP -> PPi nmnat NMNAT naad NAAD namn->naad ATP -> PPi nads NADS nad NAD+ naad->nad Gln + ATP -> Glu + AMP + PPi

Caption: Potential signaling pathways for this compound.

Application Note and Protocol: HPLC Analysis of 2-Hydroxy-6-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the quantitative analysis of 2-Hydroxy-6-methylnicotinic acid using High-Performance Liquid Chromatography (HPLC). The protocols outlined below are based on established methods for structurally similar compounds and serve as a robust starting point for method development and validation.

Introduction

This compound is a pyridine derivative with potential applications in pharmaceutical research and development. Accurate and reliable quantification of this analyte is essential for quality control, stability testing, and pharmacokinetic studies. This application note details a proposed reverse-phase HPLC (RP-HPLC) method with UV detection, a widely used, sensitive, and selective technique for the analysis of nicotinic acid derivatives.[1][2]

Experimental Protocols

This section details the proposed experimental methodology for the HPLC analysis of this compound.

2.1. Instrumentation and Materials

  • Instrumentation: An HPLC system equipped with a UV detector or a Diode Array Detector (DAD).[2]

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for good separation and peak shape.[2]

  • Data Acquisition: Data acquisition and processing software.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid or Formic acid (analytical grade) for pH adjustment.[3][4]

    • This compound reference standard of known purity.[5][6]

2.2. Chromatographic Conditions

The following conditions are proposed as a starting point for method development:

ParameterRecommended Condition
Mobile Phase A mixture of acetonitrile and a phosphate or formate buffer (e.g., pH 3.0) in a ratio of approximately 40:60 (v/v).[2]
Flow Rate 1.0 mL/min.[4]
Column Temperature Ambient or controlled at 25 °C.[4]
Detection Wavelength To be determined by measuring the UV absorbance maximum of this compound. A starting wavelength of 263 nm can be considered based on similar compounds.[1]
Injection Volume 20 µL.[1]

2.3. Preparation of Standard Solutions

  • Stock Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range of the assay.

2.4. Sample Preparation

The sample preparation method will depend on the matrix. For bulk drug substance:

  • Accurately weigh a suitable amount of the sample into a volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase to achieve a final concentration within the calibration range.

  • Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Method Validation Parameters

A validated analytical method ensures reliable and consistent results.[7] The following parameters should be assessed according to ICH guidelines:[7]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation

The following tables summarize hypothetical but expected quantitative data from a successful method validation for the analysis of this compound.

Table 1: System Suitability

ParameterAcceptance CriteriaHypothetical Result
Tailing Factor ≤ 2.01.1
Theoretical Plates ≥ 20007500
%RSD of Peak Area ≤ 2.0%0.8%

Table 2: Linearity

ParameterHypothetical Result
Linearity Range 1 - 50 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Regression Equation y = 45872x + 1234

Table 3: Precision

LevelRepeatability (%RSD)Intermediate Precision (%RSD)
Low QC ≤ 2.0%≤ 3.0%
Mid QC ≤ 2.0%≤ 3.0%
High QC ≤ 2.0%≤ 3.0%

Table 4: Accuracy (Recovery)

Spiked Concentration (µg/mL)Mean Recovery (%)Acceptance Criteria
Low QC 99.5%98.0% - 102.0%
Mid QC 100.2%98.0% - 102.0%
High QC 99.8%98.0% - 102.0%

Table 5: LOD and LOQ

ParameterHypothetical Result
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL

Visualizations

5.1. Experimental Workflow

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Standard Preparation Injection Sample Injection Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation HPLC_System HPLC System Setup (Column, Flow Rate, Temp) Mobile_Phase_Prep->HPLC_System HPLC_System->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

Caption: A generalized workflow for the HPLC analysis of this compound.

5.2. Method Validation Logic

G cluster_params Validation Parameters Method_Development Analytical Method Development Method_Validation Method Validation Method_Development->Method_Validation Specificity Specificity Method_Validation->Specificity Linearity Linearity & Range Method_Validation->Linearity Precision Precision Method_Validation->Precision Accuracy Accuracy Method_Validation->Accuracy Sensitivity LOD & LOQ Method_Validation->Sensitivity Robustness Robustness Method_Validation->Robustness Routine_Use Routine Analysis Specificity->Routine_Use Linearity->Routine_Use Precision->Routine_Use Accuracy->Routine_Use Sensitivity->Routine_Use Robustness->Routine_Use

Caption: Logical relationship of key analytical method validation parameters.

References

Application Note: Derivatization of 2-Hydroxy-6-methylnicotinic Acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Hydroxy-6-methylnicotinic acid is a heterocyclic compound of interest in various fields, including pharmaceutical and metabolic research. Due to its polar nature, containing both a hydroxyl (-OH) and a carboxylic acid (-COOH) group, direct analysis by gas chromatography-mass spectrometry (GC-MS) is challenging. The low volatility and potential for thermal degradation of the underivatized molecule lead to poor chromatographic performance, including broad, tailing peaks and low sensitivity.[1][2]

To overcome these limitations, derivatization is a necessary sample preparation step. This process involves chemically modifying the polar functional groups to increase volatility and thermal stability, making the analyte more amenable to GC-MS analysis.[2][3] The most common and effective method for compounds containing hydroxyl and carboxyl groups is silylation, which replaces the active hydrogens with a nonpolar trimethylsilyl (TMS) group.[4][5][6] This application note provides a detailed protocol for the silylation of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), two powerful and widely used silylating reagents.[4]

Principle of Silylation

Silylation involves the reaction of a silylating agent, such as BSTFA or MSTFA, with active hydrogen atoms present in functional groups like hydroxyls and carboxylic acids. The reaction replaces the acidic protons with a trimethylsilyl (TMS) group, as depicted in the reaction below. This modification reduces the polarity and hydrogen-bonding capacity of the molecule, thereby increasing its volatility and improving its chromatographic behavior.[4][7] The addition of a catalyst like trimethylchlorosilane (TMCS) can enhance the reactivity of the silylating agent.[8]

Reaction Scheme:

This compound + Silylating Reagent (e.g., BSTFA) → Bis-TMS-2-Hydroxy-6-methylnicotinic acid

Experimental Protocols

This section details the necessary materials and the step-by-step procedure for the derivatization of this compound for GC-MS analysis.

Materials and Reagents
  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • BSTFA or MSTFA with 1% Trimethylchlorosilane (TMCS) (optional, as a catalyst)[1]

  • Pyridine (anhydrous)

  • Ethyl acetate (or other suitable solvent like dichloromethane)

  • GC vials (2 mL) with screw caps and septa

  • Heating block or oven

  • Vortex mixer

  • Microsyringes

  • Nitrogen gas supply for drying

Sample Preparation

It is crucial to ensure that the sample is completely dry before adding the silylating reagent, as moisture can deactivate the reagent and lead to incomplete derivatization.[5]

  • Accurately weigh a known amount of this compound standard or the dried sample extract into a 2 mL GC vial.

  • If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen gas.

Derivatization Protocol (Silylation)

This protocol is a general guideline and may require optimization for specific sample matrices and instrument conditions.[4]

  • To the dried sample in the GC vial, add 100 µL of anhydrous pyridine to dissolve the analyte.

  • Add 100 µL of BSTFA (or MSTFA). The use of a reagent containing 1% TMCS is recommended to catalyze the reaction.[1] A molar excess of the silylating reagent is necessary to ensure complete derivatization.

  • Securely cap the vial and vortex for 30 seconds to ensure thorough mixing.

  • Heat the vial at 70°C for 60 minutes in a heating block or oven.[1] The optimal temperature and time may need to be determined empirically.

  • After heating, allow the vial to cool to room temperature.

  • The derivatized sample is now ready for GC-MS analysis. If necessary, the sample can be diluted with a suitable solvent like ethyl acetate before injection.

GC-MS Analysis Parameters

The following are suggested starting parameters for the GC-MS analysis of the derivatized this compound. Optimization will be required for your specific instrument and column.

ParameterRecommended Setting
Gas Chromatograph
ColumnHP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent[9][10]
Injection ModeSplitless
Injection Volume1 µL
Injector Temperature250°C
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial temp: 80°C, hold for 2 min; Ramp: 10°C/min to 280°C; Hold: 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV[10]
Ion Source Temp.230°C
Quadrupole Temp.150°C
Mass Rangem/z 50-500
Scan ModeFull Scan

Data Presentation

The derivatization of this compound results in the formation of a bis-trimethylsilyl (Bis-TMS) derivative. The expected mass spectral data is summarized in the table below.

CompoundMolecular Weight ( g/mol )Derivatized MW ( g/mol )Expected Key Mass Fragments (m/z)
This compound153.14297.44 (Bis-TMS)M+ (297), M-15 (282, loss of CH₃), fragments related to the TMS group (e.g., 73) and the pyridine ring structure.

Note: The exact fragmentation pattern will need to be confirmed by experimental analysis.

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from sample preparation to GC-MS analysis.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Sample containing This compound Dry Dry Sample (Nitrogen Stream) Sample->Dry AddReagents Add Pyridine & BSTFA/MSTFA (+1% TMCS) Dry->AddReagents Dried Sample Vortex Vortex Mix AddReagents->Vortex Heat Heat at 70°C for 60 min Vortex->Heat Cool Cool to Room Temp Heat->Cool Inject Inject into GC-MS Cool->Inject Derivatized Sample Analyze Data Acquisition (Full Scan) Inject->Analyze Process Data Processing & Interpretation Analyze->Process

References

Application Notes and Protocols: 2-Hydroxy-6-methylnicotinic Acid as a Versatile Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-hydroxy-6-methylnicotinic acid and its derivatives as key building blocks in the synthesis of a variety of pharmaceutical compounds. This document outlines synthetic strategies, detailed experimental protocols, and the pharmacological relevance of the resulting molecules, with a focus on anti-inflammatory, central nervous system (CNS), and retinoprotective agents.

Overview of Pharmaceutical Applications

This compound serves as a valuable starting material for the synthesis of several classes of therapeutic agents. Its pyridine core is a common scaffold in medicinal chemistry, and the hydroxyl and carboxylic acid functionalities offer versatile handles for synthetic modifications. Key application areas include:

  • Anti-inflammatory Drugs: As a precursor to 6-methylnicotinic acid, it is integral in the synthesis of selective COX-2 inhibitors like Etoricoxib , used in the management of arthritis and pain.

  • CNS Disorders: Derivatives of nicotinic acid are being explored as potent inhibitors of D-amino acid oxidase (DAAO) .[1] DAAO is a key enzyme in the degradation of D-serine, a co-agonist of the NMDA receptor, making its inhibitors promising therapeutic candidates for conditions like schizophrenia, where NMDA receptor hypofunction is implicated.[1]

  • Retinoprotective Agents: The derivative 2-ethyl-3-hydroxy-6-methylpyridine nicotinate has demonstrated significant retinoprotective effects in models of retinal ischemia-reperfusion, highlighting its potential in treating ocular diseases.[2]

  • Antimicrobial and Antiproliferative Agents: Nicotinic acid hydrazone derivatives have shown promising results in vitro as both antimicrobial and anticancer agents.

Synthesis of Key Intermediates and Pharmaceutical Compounds

Synthesis of Methyl 6-methylnicotinate

A common and crucial intermediate that can be derived from this compound (following a reduction/deoxygenation step to 6-methylnicotinic acid) is methyl 6-methylnicotinate. This ester is a direct precursor in the synthesis of Etoricoxib.

Table 1: Comparison of Synthesis Methods for Methyl 6-methylnicotinate

MethodStarting MaterialReagents & CatalystReaction ConditionsReported Yield
Fischer Esterification6-Methylnicotinic acidMethanol, Sulfuric Acid (H₂SO₄)Reflux, 17 hours75%[3]
Fischer Esterification6-Methylnicotinic acidMethanol saturated with Hydrogen Chloride (HCl) gasReflux, 1 hourNot specified[4]
Oxidation & Esterification2-Methyl-5-ethylpyridineNitric acid, Sulfuric acid, then MethanolOxidation followed by reflux for 6 hours at 60-70 °C69.7%
Synthesis of Methyl 4-hydroxy-6-methylnicotinate

This isomer of the primary topic is also a valuable precursor.

Table 2: Synthesis of Methyl 4-hydroxy-6-methylnicotinate

Starting MaterialReagents & CatalystReaction ConditionsReported YieldPurity
4-Hydroxy-6-methylnicotinic acidMethanol, EDCI, DMAPRoom temperature to reflux88%[5]>98% (by NMR)

Experimental Protocols

Protocol 1: Synthesis of Methyl 6-methylnicotinate via Fischer Esterification

This protocol describes the synthesis of methyl 6-methylnicotinate from 6-methylnicotinic acid using sulfuric acid as a catalyst.

Materials:

  • 6-Methylnicotinic acid (40 g, 290 mmol)

  • Methanol (750 mL)

  • Concentrated Sulfuric Acid (40 mL)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Solid Sodium Bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 6-methylnicotinic acid in methanol in a round-bottom flask, slowly add concentrated sulfuric acid.

  • Heat the reaction mixture to reflux and maintain for 17 hours.[3]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Carefully neutralize the residue to pH 7 with an ice-cold saturated aqueous NaHCO₃ solution and solid NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x 500 mL).[3]

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain methyl 6-methylnicotinate as an off-white solid.[3]

Protocol 2: Synthesis of Etoricoxib Intermediate from Methyl 6-methylnicotinate

This protocol outlines a key step in the synthesis of the COX-2 inhibitor, Etoricoxib.

Materials:

  • Methyl 6-methylnicotinate (1.7 kg)

  • 4-Methylsulfonylphenylacetic acid (3.0 kg)

  • 1M solution of tert-butylmagnesium chloride in tetrahydrofuran (40 L)

  • Tetrahydrofuran (THF)

  • 20% Sodium hydroxide aqueous solution

  • Water

Procedure:

  • Add THF (6 L) to 4-methylsulfonylphenylacetic acid (3.0 kg) in a suitable reaction vessel.[6]

  • Add dropwise a 1M solution of tert-butylmagnesium chloride in THF (40 L).

  • Heat the mixture to 70-80°C.

  • Slowly add a solution of methyl 6-methylnicotinate (1.7 kg) in THF (5 L) over 2 to 3 hours.[6]

  • Maintain the reaction at reflux for 1 hour after the addition is complete.

  • Cool the reaction mixture to 20-25°C and add water.

  • Adjust the pH to 7-8 with a 20% sodium hydroxide aqueous solution, which will cause a large amount of solid to precipitate.[6]

  • Centrifuge the mixture, rinse the filter cake with water, and vacuum-dry at 50°C for 16 hours to obtain the diketone intermediate as a yellow solid.

Signaling Pathways and Mechanisms of Action

D-Amino Acid Oxidase (DAAO) Inhibition for CNS Disorders

Derivatives of nicotinic acid are being investigated as inhibitors of DAAO. DAAO is a flavoenzyme that degrades D-serine, a co-agonist of the N-methyl-D-aspartate (NMDA) receptor.[7] By inhibiting DAAO, the synaptic levels of D-serine increase, leading to enhanced NMDA receptor activation. This is a promising therapeutic strategy for disorders associated with NMDA receptor hypofunction, such as schizophrenia.[7]

DAAO_Inhibition_Pathway cluster_pre_synaptic Pre-synaptic Neuron cluster_astrocyte Astrocyte cluster_post_synaptic Post-synaptic Neuron Glutamate_Vesicle Glutamate NMDAR NMDA Receptor Glutamate_Vesicle->NMDAR Glutamate DAAO D-Amino Acid Oxidase (DAAO) D_Serine_Degradation Degradation DAAO->D_Serine_Degradation Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Downstream_Signaling Downstream Signaling (e.g., CaMKII activation, Synaptic Plasticity) Ca_Influx->Downstream_Signaling D_Serine D-Serine D_Serine->DAAO D_Serine->NMDAR Co-agonist DAAO_Inhibitor Nicotinic Acid Derivative (DAAO Inhibitor) DAAO_Inhibitor->DAAO

DAAO Inhibition by Nicotinic Acid Derivatives.
Retinoprotective Effects via Nitric Oxide Signaling

2-ethyl-3-hydroxy-6-methylpyridine nicotinate exerts its retinoprotective effects through a dual mechanism involving antioxidant action and modulation of nitric oxide (NO) signaling.[8] In retinal ischemia, there is an overproduction of reactive oxygen species (ROS) and a disruption of normal blood flow. This compound helps to increase the production of NO, a vasodilator, which can improve retinal microcirculation.[8] Additionally, its antioxidant properties protect the mitochondrial respiratory chain from oxidative damage.[8]

Retinoprotective_Pathway Ischemia Retinal Ischemia/ Reperfusion Injury ROS ↑ Reactive Oxygen Species (ROS) Ischemia->ROS Vasoconstriction ↓ Retinal Blood Flow (Vasoconstriction) Ischemia->Vasoconstriction Mitochondrial_Damage Mitochondrial Damage ROS->Mitochondrial_Damage Retinoprotection Retinoprotection Precursor 2-ethyl-3-hydroxy-6-methylpyridine nicotinate NO_Production ↑ Nitric Oxide (NO) Production Precursor->NO_Production Antioxidant_Effect Antioxidant Effect Precursor->Antioxidant_Effect Vasodilation Improved Retinal Microcirculation (Vasodilation) NO_Production->Vasodilation Mitochondrial_Protection Protection of Mitochondrial Respiratory Chain Antioxidant_Effect->Mitochondrial_Protection Vasodilation->Retinoprotection Mitochondrial_Protection->Retinoprotection

Mechanism of Retinoprotection.

Biological Activity Data

Derivatives of nicotinic acid have been investigated for their antiproliferative and antimicrobial activities.

Table 3: Antiproliferative Activity of Nicotinic Acid Hydrazone Derivatives against K562 Leukemia Cell Lines

Compound IDStructureIC₅₀ (µM)[7]
6c 6-(4-chlorophenyl)-2-methyl-N'-(4-nitrobenzylidene)nicotinohydrazide24.99[7]
6f N'-(4-(dimethylamino)benzylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazide29.57
6a 6-(4-bromophenyl)-N'-(4-chlorobenzylidene)-2-methylnicotinohydrazide33.21
6b 6-(4-bromophenyl)-N'-(4-fluorobenzylidene)-2-methylnicotinohydrazide40.11
6e N'-(4-chlorobenzylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazide45.33
6d 6-(4-chlorophenyl)-N'-(4-fluorobenzylidene)-2-methylnicotinohydrazide55.62
6g 6-(4-fluorophenyl)-2-methyl-N'-(4-nitrobenzylidene)nicotinohydrazide60.19
6h N'-(4-(dimethylamino)benzylidene)-6-(p-tolyl)-2-methylnicotinohydrazide65.43
6i 2-methyl-N'-(4-nitrobenzylidene)-6-(p-tolyl)nicotinohydrazide66.78

Table 4: Antibacterial Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-based Hydrazones

Compound IDTest OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)
5 Staphylococcus aureus 209P>5000
6 Bacillus cereus 8035>5000

Note: In the cited study, most of the synthesized hydrazones showed weak antibacterial activity at the tested concentrations.[9]

Experimental Workflow Visualization

The general workflow for the synthesis and evaluation of pharmaceutical compounds from this compound derivatives involves a multi-step process.

Experimental_Workflow Start This compound Step1 Chemical Modification (e.g., Deoxygenation, Esterification) Start->Step1 Step2 Synthesis of Target Compound Step1->Step2 Step3 Purification (e.g., Chromatography, Recrystallization) Step2->Step3 Step4 Structural Characterization (NMR, MS, etc.) Step3->Step4 Step5 In vitro Biological Assays (e.g., Enzyme Inhibition, Cytotoxicity) Step4->Step5 Step6 In vivo Studies (Animal Models) Step5->Step6 End Lead Compound Identification Step6->End

General Drug Discovery Workflow.

Conclusion

This compound and its derivatives are demonstrably valuable precursors in the synthesis of a range of pharmaceutical compounds. The synthetic versatility of this scaffold allows for the generation of diverse molecular architectures targeting various biological pathways. The provided protocols and data serve as a foundation for researchers to explore and expand upon the therapeutic potential of this important class of molecules in drug discovery and development.

References

Application Notes and Protocols for 2-Hydroxy-6-methylnicotinic Acid in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

A thorough review of scientific literature and patent databases reveals no specific, publicly available research on the direct applications of 2-Hydroxy-6-methylnicotinic acid in agrochemical development. However, the structural class to which this compound belongs, namely nicotinic acid and pyridinone derivatives, has been a source of significant research and development in the agrochemical industry. This document provides an overview of the known applications of these related compounds, along with generalized protocols and conceptual diagrams that would be relevant for initiating research into the potential agrochemical activities of this compound.

Application Notes: Nicotinic Acid and Pyridinone Derivatives in Agrochemicals

Nicotinic acid and its derivatives are recognized for their broad biological activities. In agriculture, these compounds have been investigated and commercialized for various uses, including as fungicides and herbicides.

Fungicidal Applications:

Derivatives of nicotinic acid, particularly nicotinamides, have been shown to be effective against a range of fungal plant pathogens. The mode of action for some of these derivatives involves the inhibition of succinate dehydrogenase (SDHI), a key enzyme in the fungal respiratory chain. This disruption of cellular respiration leads to the death of the fungus. Commercial fungicides like boscalid are based on a nicotinamide structure.

Herbicidal Applications:

The pyridinone core structure is present in some commercial herbicides. These compounds can act through various mechanisms, including the inhibition of phytoene desaturase (PDS), a critical enzyme in the carotenoid biosynthesis pathway. Inhibition of this pathway leads to the destruction of chlorophyll and subsequent bleaching of the plant tissues, ultimately causing plant death.

Quantitative Data

As there is no specific data for this compound, the following table summarizes the efficacy of some representative nicotinamide and pyridinone derivatives against various plant pathogens and weeds. This data is provided to illustrate the potential activity that could be investigated for this compound.

Compound ClassRepresentative CompoundTarget OrganismEfficacyReference
NicotinamideBoscalidBotrytis cinerea (Gray Mold)EC50 = 0.05 - 0.2 µg/mL[General Knowledge]
NicotinamideN-(thiophen-2-yl) nicotinamide derivativePseudoperonospora cubensis (Downy Mildew)79% control at 200 mg/L[1]
PyridinoneFluridoneHydrilla verticillata (Hydrilla)90% control at 5-20 µg/L[General Knowledge]
PyridinoneSapinopyridioneIpomoea grandifolia68.4% inhibition of aerial parts[2][3]

Experimental Protocols

The following are generalized protocols for the initial screening of a novel compound like this compound for herbicidal and fungicidal activity.

Protocol 1: In Vitro Fungicidal Activity Assay (Mycelial Growth Inhibition)
  • Preparation of Fungal Cultures: Obtain pure cultures of target plant pathogenic fungi (e.g., Botrytis cinerea, Fusarium oxysporum). Grow the fungi on Potato Dextrose Agar (PDA) plates at 25°C until the mycelia cover the plate.

  • Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µg/mL).

  • Assay Setup:

    • Melt PDA and cool to 45-50°C.

    • Add the appropriate volume of the test compound dilutions to molten PDA to achieve the final concentrations. Also, prepare a solvent control (PDA with solvent only) and a negative control (PDA only).

    • Pour the amended PDA into sterile Petri dishes.

    • Once solidified, place a 5 mm mycelial plug from the edge of an actively growing fungal culture in the center of each plate.

  • Incubation and Data Collection:

    • Incubate the plates at 25°C in the dark.

    • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., 24, 48, 72 hours).

    • Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the colony in the control plate and dt is the average diameter of the colony in the treated plate.

  • Data Analysis: Determine the EC50 (Effective Concentration to inhibit 50% of growth) value for the test compound against each fungus.

Protocol 2: Pre-emergence Herbicidal Activity Assay
  • Plant Material: Use seeds of representative monocot (e.g., Echinochloa crus-galli - barnyardgrass) and dicot (e.g., Amaranthus retroflexus - redroot pigweed) weed species.

  • Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent with a surfactant. Prepare dilutions to achieve the desired application rates (e.g., 100, 250, 500, 1000 g/ha).

  • Assay Setup:

    • Fill small pots with a standard potting mix.

    • Sow a known number of seeds of each weed species in separate pots.

    • Apply the test compound solutions evenly to the soil surface using a laboratory sprayer. Include a solvent-surfactant control and an untreated control.

  • Growth Conditions and Evaluation:

    • Place the pots in a greenhouse or growth chamber with controlled temperature, humidity, and light conditions.

    • Water the pots as needed.

    • After a set period (e.g., 14-21 days), visually assess the herbicidal effect on a scale of 0 to 100%, where 0 is no effect and 100 is complete kill.

    • Measure the fresh and dry weight of the emerged seedlings.

  • Data Analysis: Compare the germination rate and biomass of the treated plants with the controls to determine the herbicidal efficacy.

Visualizations

The following diagrams illustrate a general workflow for agrochemical screening and a hypothetical signaling pathway for a nicotinic acid derivative.

Agrochemical_Screening_Workflow cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_development Development Phase Compound 2-Hydroxy-6- methylnicotinic acid HTS High-Throughput Screening Compound->HTS In vitro & in vivo assays Lead_ID Lead Identification HTS->Lead_ID Active 'Hits' SAR Structure-Activity Relationship (SAR) Lead_ID->SAR Chemical Synthesis Formulation Formulation Development SAR->Formulation Field_Trials Field Trials Formulation->Field_Trials Toxicology Toxicology & Environmental Fate Field_Trials->Toxicology Registration Regulatory Registration Toxicology->Registration Product Agrochemical Product Registration->Product

Caption: General workflow for the discovery and development of a new agrochemical.

Caption: Hypothetical signaling pathway for a fungicidal nicotinic acid derivative.

References

Synthesis of 2-Hydroxy-6-methylnicotinic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of various derivatives of 2-hydroxy-6-methylnicotinic acid, a key scaffold in medicinal chemistry. The following sections outline the synthesis of the core molecule and its subsequent derivatization into esters, amides, and ethers, complete with quantitative data and reaction workflows.

Synthesis of the Core Scaffold: this compound

The synthesis of the foundational molecule, this compound, can be achieved through multiple routes. One common method involves the hydrolysis of a 2-chloro-6-methylnicotinic acid precursor. While this method is effective, the formation of this compound can also occur as a by-product in the synthesis of 2-amino-6-methylnicotinic acid from 2-chloro-3-cyano-6-methylpyridine when subjected to harsh reaction conditions. For direct and controlled synthesis, the following protocol is recommended.

Protocol 1: Synthesis of 2-Chloro-6-methylnicotinic Acid

A crucial intermediate for further derivatization is 2-chloro-6-methylnicotinic acid, which can be synthesized from this compound.

Experimental Protocol:

  • In a round-bottom flask, combine this compound (3.6 g, 0.02 mol) with phosphorus oxychloride (10 mL).

  • Heat the reaction mixture at 125°C for 2 hours.

  • After cooling, carefully pour the reaction mixture onto ice.

  • Collect the resulting solid precipitate by filtration.

  • Recrystallize the crude product from aqueous ethanol to yield colorless, fine needles of 2-chloro-6-methylnicotinic acid.[1]

Quantitative Data:

ProductStarting MaterialReagentsYield
2-Chloro-6-methylnicotinic acidThis compoundPhosphorus oxychloride72%

Derivatization of this compound

The versatile scaffold of this compound allows for various chemical modifications at its carboxylic acid and hydroxyl functional groups.

Esterification of the Carboxylic Acid Group

Ester derivatives of this compound can be prepared through Fischer esterification or by using coupling agents.

While this protocol is for a constitutional isomer, the principles of esterification using a coupling agent are broadly applicable.

Experimental Protocol:

  • To a solution of 4-hydroxy-6-methylnicotinic acid (30.6 g, 200 mmol) in a mixture of DCM (250 mL) and MeOH (250 mL), add EDCI (42.2 g, 220 mmol) and DMAP (1.222 g, 10.00 mmol) at room temperature.

  • Stir the solution under reflux conditions and monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the starting material is consumed, concentrate the mixture using a rotary evaporator.

  • Purify the residue by silica gel column chromatography (DCM/MeOH = 20:1 by volume) to obtain the product.[2]

Quantitative Data:

ProductStarting MaterialReagentsYield
Methyl 4-hydroxy-6-methylnicotinate4-Hydroxy-6-methylnicotinic acidEDCI, DMAP, MeOH88%

This classic method can be adapted for the esterification of this compound with various alcohols.

Experimental Protocol:

  • Suspend 6-methylnicotinic acid (1 equivalent) in the desired alcohol (e.g., methanol, ethanol).

  • Slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, concentrate the mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the ester.

Quantitative Data for Methyl 6-methylnicotinate Synthesis:

Method/CatalystReagentsReaction ConditionsReported Yield
Fischer Esterification6-Methylnicotinic acid, Methanol, Conc. H₂SO₄Reflux, 17 hours75%
Fischer Esterification6-Methylnicotinic acid, Methanol saturated with HCl gasReflux, 1 hourNot specified
Peptide Coupling AgentsMethanol, EDCI, DMAPRoom temperature to reflux88% (on a similar substrate)
Dimethyl Sulfate (DMS)6-Methylnicotinic acid, Dimethyl Sulfate, Base (e.g., NaHCO₃)Elevated temperature (e.g., 90°C)High (General method)

Table adapted from a comparative analysis of synthesis methods for methyl 6-methylnicotinate.

Amide Bond Formation

The synthesis of amide derivatives can be achieved through the activation of the carboxylic acid group followed by reaction with a primary or secondary amine. A variety of coupling reagents can be employed for this transformation.

  • Dissolve this compound in a suitable aprotic solvent (e.g., DMF, DCM).

  • Add a coupling agent (e.g., HATU, HBTU, or a carbodiimide like EDC with an additive such as HOBt).

  • Add a non-nucleophilic base (e.g., DIPEA, triethylamine) to the mixture.

  • Introduce the desired primary or secondary amine.

  • Stir the reaction at room temperature until completion, monitoring by TLC.

  • Perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.

O-Alkylation of the Hydroxyl Group

The hydroxyl group of this compound exists in tautomeric equilibrium with its 2-pyridone form. Alkylation can occur at either the oxygen or nitrogen atom, with the regioselectivity influenced by the reaction conditions.

  • To a solution of this compound in a polar aprotic solvent (e.g., DMF, acetone), add a base (e.g., K₂CO₃, NaH).

  • Stir the mixture for a short period to form the corresponding salt.

  • Add the alkylating agent (e.g., an alkyl halide like methyl iodide or benzyl bromide).

  • Heat the reaction mixture if necessary and monitor its progress by TLC.

  • After completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography or recrystallization.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general synthetic strategies for the derivatization of this compound.

Synthesis_Workflow Start This compound Ester Ester Derivatives Start->Ester Esterification (Alcohol, Acid catalyst or Coupling agent) Amide Amide Derivatives Start->Amide Amide Coupling (Amine, Coupling agent) Ether Ether Derivatives Start->Ether O-Alkylation (Alkyl halide, Base)

Caption: General synthetic routes for the derivatization of this compound.

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Workup & Purification mix Mix Starting Material, Alcohol, and Acid Catalyst reflux Heat to Reflux mix->reflux monitor_reaction Monitor by TLC reflux->monitor_reaction concentrate Concentrate to Dryness monitor_reaction->concentrate neutralize Neutralize (aq. NaHCO₃) concentrate->neutralize extract Extract with Organic Solvent neutralize->extract wash_dry Wash with Brine & Dry extract->wash_dry evaporate Evaporate Solvent wash_dry->evaporate purify Purify Product evaporate->purify

Caption: Detailed workflow for a typical Fischer esterification procedure.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Hydroxy-6-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 2-Hydroxy-6-methylnicotinic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most prevalent laboratory synthesis of this compound involves the hydrolysis of 2-chloro-6-methylnicotinic acid. Another potential, though less documented, route is the oxidation of 2-hydroxy-6-methylpyridine.

Q2: How can the progress of the hydrolysis of 2-chloro-6-methylnicotinic acid be monitored?

A2: Reaction progress can be effectively monitored using thin-layer chromatography (TLC). A suitable mobile phase, such as a mixture of ethyl acetate and hexane with a small amount of acetic acid, can be used to separate the more polar product from the less polar starting material. High-performance liquid chromatography (HPLC) can also be employed for more quantitative analysis.

Q3: What is a typical yield for the synthesis of this compound?

A3: The yield can vary significantly based on the reaction conditions. For instance, the hydrolysis of 2-chloro-6-methylnicotinic acid can be a side reaction in other syntheses, appearing in yields of 15-20%[1]. Optimizing the hydrolysis conditions is key to achieving higher yields.

Q4: What are the critical parameters to control for a successful synthesis?

A4: Key parameters to control include reaction temperature, pH, and reaction time. For the hydrolysis of 2-chloro-6-methylnicotinic acid, maintaining the appropriate temperature is crucial to ensure complete reaction without promoting side reactions like decarboxylation. The pH of the solution during workup is also critical for the effective precipitation and isolation of the final product.

Q5: What are the common impurities and byproducts in this synthesis?

A5: The primary impurity is often unreacted 2-chloro-6-methylnicotinic acid. Overly harsh conditions, such as high temperatures, can lead to decarboxylation, forming 2-hydroxy-6-methylpyridine.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Yield of this compound Incomplete hydrolysis of 2-chloro-6-methylnicotinic acid.- Increase the reaction time and monitor by TLC until the starting material is consumed.- Ensure the reaction temperature is optimal for hydrolysis without causing degradation.- Use a higher concentration of the hydrolyzing agent (e.g., aqueous acid or base).
Product loss during workup and purification.- Carefully adjust the pH of the reaction mixture to the isoelectric point of this compound to maximize precipitation.- Use multiple extractions with an appropriate organic solvent if the product has some solubility.- Ensure the recrystallization solvent is well-chosen to minimize loss of the product in the mother liquor.
Side reactions such as decarboxylation.- Avoid excessive heating during the reaction and workup.- Perform the reaction under an inert atmosphere if oxidative degradation is suspected.
Presence of Starting Material in the Final Product Insufficient reaction time or temperature.- As mentioned above, prolong the reaction time and/or moderately increase the temperature, while monitoring for byproduct formation.
Inefficient purification.- Optimize the recrystallization procedure. Consider using a different solvent system or performing multiple recrystallizations.- Column chromatography can be used to separate the product from the less polar starting material.
Formation of Unknown Byproducts Degradation of starting material or product.- Review the reaction temperature and pH. Extreme conditions can lead to decomposition.- Ensure the purity of the starting materials. Impurities in the 2-chloro-6-methylnicotinic acid can lead to side reactions.
Contamination from reagents or solvents.- Use high-purity reagents and solvents.

Quantitative Data Summary

Table 1: Synthesis of 2-chloro-6-methylnicotinic acid (Precursor Synthesis)

Starting Material Reagent Reaction Time Temperature Yield Reference
2-Hydroxy-6-methyl-nicotinic acidPhosphorus oxychloride2 hours125°C72%[2]

Table 2: Byproduct Formation in a Related Reaction

Starting Material Reagent Byproduct Formed Yield of Byproduct Reference
2-chloro-6-methylnicotinic acidAqueous ammoniaThis compound~15-20%[1]

Experimental Protocols

Protocol 1: Synthesis of 2-chloro-6-methylnicotinic acid

This protocol is for the synthesis of the precursor to this compound.

Materials:

  • 2-Hydroxy-6-methyl-nicotinic acid (3.6 g, 0.02 mol)

  • Phosphorus oxychloride (10 ml)

  • Ice

  • Aqueous ethanol

Procedure:

  • Heat a mixture of 2-Hydroxy-6-methyl-nicotinic acid and phosphorus oxychloride at 125°C for 2 hours.[2]

  • After cooling, pour the reaction mixture onto ice.[2]

  • Collect the resulting solid by filtration.[2]

  • Recrystallize the solid from aqueous ethanol to obtain colorless needles of 2-chloro-6-methylnicotinic acid.[2]

Protocol 2: Hydrolysis of 2-chloro-6-methylnicotinic acid to this compound (General Procedure)

Materials:

  • 2-chloro-6-methylnicotinic acid

  • Aqueous acid (e.g., HCl) or base (e.g., NaOH)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolve 2-chloro-6-methylnicotinic acid in a suitable aqueous acidic or basic solution.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the solution with a base (if starting with acid) or an acid (if starting with base) to precipitate the product. The pH should be adjusted to the isoelectric point of the product.

  • Filter the precipitate and wash with cold water.

  • If the product is not fully precipitated, extract the aqueous layer with an organic solvent.

  • Dry the combined organic extracts over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization.

Visualizations

Synthesis_Pathway Synthesis of this compound A This compound B 2-chloro-6-methylnicotinic Acid A->B POCl3, 125°C C This compound B->C H2O, H+ or OH-

Caption: Synthesis pathway from this compound to its chloro-derivative and back via hydrolysis.

Experimental_Workflow General Experimental Workflow for Hydrolysis Start Start Step1 Dissolve 2-chloro-6-methylnicotinic acid in aqueous acid/base Start->Step1 Step2 Heat to reflux and monitor by TLC Step1->Step2 Step3 Cool to room temperature Step2->Step3 Step4 Neutralize to precipitate product Step3->Step4 Step5 Filter and wash the solid Step4->Step5 Step6 Purify by recrystallization Step5->Step6 End End Step6->End

Caption: A generalized workflow for the hydrolysis of 2-chloro-6-methylnicotinic acid.

Troubleshooting_Logic Troubleshooting Low Yield Start Low Yield Observed CheckTLC Check TLC of crude product Start->CheckTLC StartingMaterial Significant starting material present? CheckTLC->StartingMaterial IncreaseTimeTemp Increase reaction time/temperature StartingMaterial->IncreaseTimeTemp Yes Byproducts Significant byproducts present? StartingMaterial->Byproducts No End Continue with optimized conditions IncreaseTimeTemp->End OptimizeWorkup Optimize workup pH for precipitation OptimizeWorkup->End Byproducts->OptimizeWorkup No CheckTemp Review reaction temperature (risk of decarboxylation) Byproducts->CheckTemp Yes PurifySM Ensure purity of starting material CheckTemp->PurifySM PurifySM->End

Caption: A decision tree for troubleshooting low yield in the synthesis.

References

Technical Support Center: Synthesis of 2-Hydroxy-6-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Hydroxy-6-methylnicotinic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

Route 1: Oxidation of 2,6-Lutidine

Q1: I am attempting to synthesize this compound by oxidizing 2,6-lutidine, but I am observing a mixture of products. What are the likely side products?

A1: The oxidation of 2,6-lutidine can be challenging to control and may lead to several side products. The most common of these is the over-oxidation product, pyridine-2,6-dicarboxylic acid. Additionally, you may observe the formation of 6-methyl-2-pyridinecarboxaldehyde from partial oxidation. In some biocatalytic oxidations, 6-methyl-2-pyridinecarboxylic acid has also been identified as a side product.[1][2]

Q2: How can I minimize the formation of pyridine-2,6-dicarboxylic acid during the oxidation of 2,6-lutidine?

A2: To minimize over-oxidation, it is crucial to carefully control the reaction conditions. This includes:

  • Stoichiometry of the Oxidant: Use a stoichiometric amount or a slight excess of the oxidizing agent. A large excess will favor the formation of the dicarboxylic acid.

  • Reaction Temperature: Maintain a controlled and often lower temperature. High temperatures can promote more aggressive oxidation.

  • Reaction Time: Monitor the reaction progress closely using techniques like TLC or HPLC and stop the reaction once the desired product is maximized.

Q3: My TLC plate shows a spot that corresponds to an aldehyde. How can I avoid this?

A3: The formation of 6-methyl-2-pyridinecarboxaldehyde indicates incomplete oxidation. To promote the formation of the carboxylic acid, you can try:

  • Increasing the Reaction Time: Allow the reaction to proceed for a longer duration to ensure the complete conversion of the aldehyde intermediate.

  • Slightly Increasing the Oxidant Amount: A modest increase in the oxidizing agent can help drive the reaction to the carboxylic acid stage. However, be cautious not to promote over-oxidation to the dicarboxylic acid.

Route 2: Cyclocondensation Reactions

Q1: I am using a cyclocondensation reaction to synthesize a this compound derivative, but the yield is low and I have multiple byproducts. What could be the issue?

A1: Cyclocondensation reactions for the synthesis of pyridones can be sensitive to reaction conditions and may result in low yields and the formation of various side products.[3] Common issues include incomplete reaction, leading to the presence of starting materials (e.g., ethyl acetoacetate, cyanoacetamide) in the final product. Additionally, side reactions such as self-condensation of the starting materials or the formation of alternative cyclized products can occur.

Q2: How can I improve the yield and purity of my product in a cyclocondensation synthesis?

A2: To optimize your cyclocondensation reaction, consider the following:

  • Catalyst Choice: The choice of base catalyst (e.g., piperidine, potassium hydroxide) can significantly influence the reaction outcome.[4] Experiment with different catalysts to find the most effective one for your specific substrates.

  • Solvent: The reaction solvent can affect the solubility of reactants and intermediates, thereby influencing the reaction rate and selectivity.

  • Temperature and Reaction Time: Optimize the reaction temperature and time. Microwave-assisted synthesis has been shown to be effective in some cases for improving yields and reducing reaction times in similar cyclocondensations.[5]

  • Purification: Careful purification by recrystallization or column chromatography is often necessary to isolate the desired product from unreacted starting materials and side products.

Route 3: Hydrolysis of 2-Chloro-6-methylnicotinic Acid Derivatives

Q1: I am trying to synthesize this compound via hydrolysis of 2-chloro-6-methylnicotinonitrile. Besides the desired product, I am also isolating the corresponding amide. How can I favor the formation of the carboxylic acid?

A1: The formation of 2-chloro-6-methylnicotinamide is a common intermediate during the hydrolysis of the corresponding nitrile. To promote complete hydrolysis to the carboxylic acid, you can:

  • Increase Reaction Time and/or Temperature: More forcing conditions are often required for the hydrolysis of the amide to the carboxylic acid compared to the nitrile-to-amide step.

  • Use a Higher Concentration of Acid or Base: Increasing the concentration of the hydrolyzing agent (e.g., sulfuric acid or sodium hydroxide) can drive the reaction towards the carboxylic acid.

Q2: I am synthesizing 2-amino-6-methylnicotinic acid from 2-chloro-6-methylnicotinic acid and I am getting a significant amount of this compound as a byproduct. How can I avoid this?

A2: The formation of this compound is a known side reaction in the amination of 2-chloro-6-methylnicotinic acid, occurring at rates of 15-20% when using aqueous ammonia.[6][7] This is due to the competing hydrolysis of the chloro-substituent. To minimize this side product, you could explore:

  • Anhydrous Conditions: Using a non-aqueous solvent and anhydrous ammonia may reduce the extent of hydrolysis.

  • Different Aminating Agents: Investigating alternative ammonia sources or nitrogen nucleophiles might offer better selectivity.

  • Lower Reaction Temperatures: While this may slow down the desired amination, it could potentially reduce the rate of the competing hydrolysis reaction to a greater extent.

Summary of Potential Side Products

Synthetic RouteStarting Material(s)Desired ProductCommon Side Products
Oxidation 2,6-LutidineThis compoundPyridine-2,6-dicarboxylic acid (over-oxidation)[2], 6-Methyl-2-pyridinecarboxaldehyde (partial oxidation)[1]
Cyclocondensation Ethyl acetoacetate, CyanoacetamideEthyl 3-cyano-2-hydroxy-6-methylisonicotinateUnreacted starting materials, self-condensation products, alternative cyclization products
Hydrolysis 2-Chloro-6-methylnicotinonitrileThis compound2-Chloro-6-methylnicotinamide (incomplete hydrolysis)
Amination (as a competing reaction) 2-Chloro-6-methylnicotinic acid2-Amino-6-methylnicotinic acidThis compound (hydrolysis byproduct)[6][7]

Experimental Protocols

Representative Protocol for Oxidation of a Lutidine Derivative (Conceptual)

Disclaimer: This is a conceptual protocol and requires optimization and safety assessment for specific experimental conditions.

  • To a stirred solution of 2,6-lutidine in an appropriate solvent (e.g., water or a buffered solution), add the oxidizing agent (e.g., potassium permanganate) portion-wise at a controlled temperature (e.g., 0-10 °C).

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, quench the reaction by adding a suitable reducing agent (e.g., sodium bisulfite).

  • Acidify the reaction mixture to precipitate the crude product.

  • Filter the precipitate and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent system to separate the desired product from over-oxidized and partially oxidized impurities.

Representative Protocol for Hydrolysis of a 2-Chloro-nicotinic Acid Derivative (Conceptual)

Disclaimer: This is a conceptual protocol and requires optimization and safety assessment for specific experimental conditions.

  • Dissolve 2-chloro-6-methylnicotinic acid in an aqueous solution of a strong base (e.g., NaOH) or a strong acid (e.g., H₂SO₄).

  • Heat the reaction mixture to reflux for a specified period, monitoring the disappearance of the starting material by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the solution with a strong acid or base to precipitate the this compound.

  • Filter the solid product, wash with deionized water, and dry under vacuum.

Visualizations

Synthesis_Pathways cluster_oxidation Route 1: Oxidation cluster_cyclocondensation Route 2: Cyclocondensation cluster_hydrolysis Route 3: Hydrolysis 2,6-Lutidine 2,6-Lutidine 6-Methyl-2-pyridinecarboxaldehyde 6-Methyl-2-pyridinecarboxaldehyde 2,6-Lutidine->6-Methyl-2-pyridinecarboxaldehyde Partial Oxidation 2-Hydroxy-6-methylnicotinic_acid_ox This compound 6-Methyl-2-pyridinecarboxaldehyde->2-Hydroxy-6-methylnicotinic_acid_ox Oxidation Pyridine-2,6-dicarboxylic_acid Pyridine-2,6-dicarboxylic acid 2-Hydroxy-6-methylnicotinic_acid_ox->Pyridine-2,6-dicarboxylic_acid Over-oxidation Ethyl_acetoacetate Ethyl acetoacetate 2-Hydroxy-6-methylnicotinic_acid_cyclo This compound derivative Ethyl_acetoacetate->2-Hydroxy-6-methylnicotinic_acid_cyclo Side_Products_cyclo Side Products Ethyl_acetoacetate->Side_Products_cyclo Cyanoacetamide Cyanoacetamide Cyanoacetamide->2-Hydroxy-6-methylnicotinic_acid_cyclo Cyanoacetamide->Side_Products_cyclo 2-Chloro-6-methylnicotinonitrile 2-Chloro-6-methylnicotinonitrile 2-Chloro-6-methylnicotinamide 2-Chloro-6-methylnicotinamide 2-Chloro-6-methylnicotinonitrile->2-Chloro-6-methylnicotinamide Partial Hydrolysis 2-Hydroxy-6-methylnicotinic_acid_hydro This compound 2-Chloro-6-methylnicotinamide->2-Hydroxy-6-methylnicotinic_acid_hydro Complete Hydrolysis

Caption: Synthetic routes to this compound and common side products.

Troubleshooting_Workflow start Problem: Low Yield / Impure Product identify_route Identify Synthetic Route start->identify_route oxidation Oxidation of 2,6-Lutidine identify_route->oxidation Oxidation cyclocondensation Cyclocondensation identify_route->cyclocondensation Cyclo. hydrolysis Hydrolysis identify_route->hydrolysis Hydrolysis check_over_oxidation Check for over-oxidation (dicarboxylic acid) oxidation->check_over_oxidation check_starting_materials Check for unreacted starting materials cyclocondensation->check_starting_materials check_amide Check for intermediate amide hydrolysis->check_amide check_partial_oxidation Check for partial oxidation (aldehyde) check_over_oxidation->check_partial_oxidation No optimize_oxidation Optimize oxidant stoichiometry, temperature, and time check_over_oxidation->optimize_oxidation Yes check_partial_oxidation->optimize_oxidation Yes end Pure Product / Improved Yield check_partial_oxidation->end No optimize_oxidation->end optimize_cyclo Optimize catalyst, solvent, and temperature check_starting_materials->optimize_cyclo Yes check_starting_materials->end No optimize_cyclo->end optimize_hydrolysis Increase reaction time/temperature or reagent concentration check_amide->optimize_hydrolysis Yes check_amide->end No optimize_hydrolysis->end

Caption: Troubleshooting workflow for this compound synthesis.

References

stability issues of 2-Hydroxy-6-methylnicotinic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 2-Hydroxy-6-methylnicotinic acid in solution. The information is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in an aqueous solution?

The stability of this compound in solution can be influenced by several factors, similar to other nicotinic acid derivatives. The most critical factors to consider are:

  • Temperature: Elevated temperatures typically accelerate the rate of chemical degradation.

  • Light: Exposure to light, particularly UV light, can potentially lead to photodegradation.

  • Presence of Oxidizing Agents: Oxidizing agents may promote the degradation of the molecule.

  • Metal Ions: Certain metal ions can catalyze degradation reactions. Studies on nicotinic acid (Vitamin B3) have shown that its stability can be affected by the presence of different metal ions.[1]

Q2: What are the likely degradation products of this compound in solution?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, a potential degradation pathway for analogous compounds involves decarboxylation or further oxidation of the pyridine ring. For instance, the degradation of 6-hydroxynicotinic acid can involve decarboxylative hydroxylation in biological systems.[2]

Q3: How can I monitor the stability of my this compound solution?

High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for monitoring the stability of pharmaceutical compounds.[3][4] A stability-indicating HPLC method can separate the parent compound from its degradation products, allowing for accurate quantification of the remaining active ingredient over time. Other techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify unknown degradation products.[4]

Troubleshooting Guide

Issue 1: I am observing a decrease in the concentration of this compound in my stock solution over time.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps & Recommendations
Inappropriate pH Measure the pH of your solution. Although the optimal pH for this specific molecule is not defined, for similar compounds, a slightly acidic to neutral pH is often preferred. Consider preparing your solutions in a buffered system to maintain a constant pH.
High Storage Temperature Store your solutions at refrigerated (2-8 °C) or frozen (-20 °C or lower) temperatures to slow down potential degradation. Avoid repeated freeze-thaw cycles.
Exposure to Light Protect your solutions from light by using amber vials or by wrapping the container with aluminum foil.
Contamination Ensure that your solvents and containers are free from contaminants, such as metal ions or oxidizing agents, that could catalyze degradation. Use high-purity solvents and glassware.

Issue 2: I see an unexpected peak appearing in my chromatogram during HPLC analysis of my aged solution.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps & Recommendations
Formation of a Degradation Product The new peak is likely a degradation product. To confirm this, you can perform forced degradation studies (e.g., by exposing the solution to heat, acid, base, or an oxidizing agent) to intentionally generate degradation products and see if the retention time matches the unknown peak.
Impurity in the Solvent Analyze a blank solvent injection to ensure the peak is not an impurity from your mobile phase or diluent.
Sample Contamination Prepare a fresh solution from a new batch of this compound to rule out contamination in your original sample.

Experimental Protocols

Protocol 1: General Stability Study of this compound in Solution

Objective: To evaluate the stability of this compound under various environmental conditions (e.g., different pH, temperature, and light exposure).

Materials:

  • This compound

  • High-purity water (HPLC grade)

  • Buffer solutions (e.g., phosphate or citrate buffers at various pH levels)

  • HPLC system with a UV detector

  • C18 HPLC column

  • Methanol or acetonitrile (HPLC grade)

  • Volumetric flasks and pipettes

  • pH meter

  • Temperature-controlled chambers/incubators

  • Photostability chamber

Procedure:

  • Solution Preparation: Prepare stock solutions of this compound in the desired buffers or solvents at a known concentration.

  • Storage Conditions: Aliquot the solutions into appropriate containers (e.g., clear and amber vials) and expose them to a matrix of conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH, and light exposure in a photostability chamber).

  • Time Points: Designate specific time points for analysis (e.g., 0, 1, 2, 4 weeks, and 1, 2, 3 months).

  • Sample Analysis: At each time point, withdraw an aliquot from each condition and analyze it using a validated stability-indicating HPLC method to determine the concentration of this compound.

  • Data Analysis: Plot the concentration of this compound as a percentage of the initial concentration versus time for each condition to determine the degradation rate.

Visualizations

Stability_Study_Workflow cluster_prep Preparation cluster_exposure Exposure Conditions cluster_analysis Analysis cluster_end Conclusion start Start prep_solution Prepare Stock Solution start->prep_solution storage Aliquot and Store under Different Conditions prep_solution->storage temp Temperature Study (4°C, 25°C, 40°C) storage->temp ph pH Study (e.g., pH 4, 7, 9) storage->ph light Photostability Study storage->light sampling Sample at Predetermined Time Points temp->sampling ph->sampling light->sampling hplc HPLC Analysis sampling->hplc data Data Analysis & Degradation Kinetics hplc->data end End data->end

Caption: Workflow for a typical stability study of a compound in solution.

Potential_Degradation_Pathway Parent This compound Degradation Degradation Products Parent->Degradation Degradation Stressors Stress Conditions (e.g., Heat, Light, pH) Stressors->Degradation

Caption: A logical diagram illustrating the degradation process under stress.

References

Technical Support Center: Overcoming Low Solubility of 2-Hydroxy-6-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the low solubility of 2-Hydroxy-6-methylnicotinic acid in organic solvents.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in my desired organic solvent. What are the first steps I should take?

A1: The first crucial step is to systematically determine the solubility of this compound in a range of common laboratory solvents. This will provide a baseline understanding of its solubility profile and guide the selection of an appropriate solvent or solvent system. We recommend a systematic approach to solubility determination.

Q2: Are there any general predictions for the solubility of this compound based on its structure?

A2: this compound is a carboxylic acid with a pyridine ring. This structure suggests that it possesses both polar (carboxylic acid, hydroxyl group, nitrogen atom) and non-polar (methyl group, pyridine ring) characteristics. Therefore, its solubility will be highly dependent on the polarity of the solvent. While a supplier's information indicates it is "very soluble" in water, its solubility in organic solvents is expected to vary significantly. As a point of reference, the parent compound, nicotinic acid, exhibits a wide range of solubilities in different organic solvents.

Q3: What are the primary methods to improve the solubility of a poorly soluble carboxylic acid like this compound in organic solvents?

A3: Several techniques can be employed to enhance the solubility of carboxylic acids in organic solvents. The most common and effective methods include:

  • Co-solvency: Using a mixture of a good solvent and a poor solvent to achieve the desired solubility.[1][2]

  • pH Adjustment: Modifying the pH of the solution to ionize the carboxylic acid, which can significantly increase its solubility in polar solvents.[3][4][][6][7]

  • Salt Formation: Converting the carboxylic acid into a salt, which often exhibits higher solubility.[8][9][10][11][12]* Hydrotropy: Employing a hydrotropic agent to enhance the solubility of the compound in a particular solvent. [13][14][15][16][17] Each of these methods is addressed in detail in the troubleshooting guides below.

Troubleshooting Guides

Guide 1: Systematic Solubility Determination

Before attempting any solubility enhancement techniques, it is essential to determine the baseline solubility of this compound in a selection of solvents.

Experimental Protocol: Gravimetric Solubility Determination

  • Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Allow the undissolved solid to settle. Carefully collect a known volume of the supernatant, ensuring no solid particles are transferred.

  • Solvent Evaporation: Evaporate the solvent from the supernatant completely under reduced pressure or gentle heating.

  • Quantification: Weigh the remaining solid residue.

  • Calculation: Calculate the solubility in mg/mL or mol/L.

Table 1: Qualitative Solubility of Nicotinic Acid in Various Solvents (for reference)

SolventQualitative Solubility
Dimethyl Sulfoxide (DMSO)High
EthanolModerate
WaterModerate
AcetoneLow
Diethyl EtherVery Low
AcetonitrileVery Low

Note: This data is for the parent compound, nicotinic acid, and should be used as a general guide only. [18][19]Experimental determination for this compound is crucial.

Diagram 1: Workflow for Systematic Solubility Determination

Figure 1. Systematic Solubility Determination Workflow start Start: Undissolved Compound select_solvents Select a Range of Organic Solvents (Polar, Non-polar, Aprotic, Protic) start->select_solvents prepare_samples Prepare Saturated Solutions (Excess Solute in Known Volume of Solvent) select_solvents->prepare_samples equilibrate Equilibrate Samples (e.g., 24-48h with Agitation) prepare_samples->equilibrate separate Separate Supernatant from Undissolved Solid equilibrate->separate evaporate Evaporate Solvent from Supernatant separate->evaporate quantify Quantify Mass of Dissolved Solute evaporate->quantify calculate Calculate Solubility (mg/mL or mol/L) quantify->calculate end End: Quantitative Solubility Data calculate->end

Caption: A stepwise workflow for determining the quantitative solubility of a compound.

Guide 2: Troubleshooting with Co-solvency

Co-solvency involves using a mixture of solvents to enhance solubility. A small amount of a "good" solvent in a "poor" solvent can sometimes dramatically increase the solubility of a compound. [1][2] Q: My compound is poorly soluble in my primary solvent. How can I use a co-solvent to improve this?

A: Identify a solvent in which this compound has high solubility (a "good" solvent). Then, create a series of solvent mixtures with your primary ("poor") solvent at varying ratios (e.g., 9:1, 8:2, 7:3, etc.). Determine the solubility in each mixture to find the optimal co-solvent ratio.

Experimental Protocol: Co-solvent System Preparation and Evaluation

  • Select Co-solvent: Choose a co-solvent in which this compound is known to be more soluble (e.g., DMSO).

  • Prepare Mixtures: Prepare a series of binary solvent mixtures with your primary solvent in various volume/volume ratios.

  • Determine Solubility: Use the gravimetric method described in Guide 1 to determine the solubility of your compound in each co-solvent mixture.

  • Plot Data: Plot solubility as a function of the co-solvent percentage to identify the optimal concentration.

Diagram 2: Co-solvency Troubleshooting Logic

Figure 2. Co-solvency Troubleshooting Logic start Low Solubility in Primary Solvent identify_good_solvent Identify a 'Good' Solvent (High Solubility) start->identify_good_solvent prepare_mixtures Prepare Binary Mixtures of 'Good' and 'Poor' Solvents identify_good_solvent->prepare_mixtures test_solubility Determine Solubility in Each Mixture prepare_mixtures->test_solubility is_solubility_improved Is Solubility Sufficiently Improved? test_solubility->is_solubility_improved optimal_ratio Identify Optimal Co-solvent Ratio is_solubility_improved->optimal_ratio Yes try_another_cosolvent Try a Different Co-solvent or Another Solubility Enhancement Method is_solubility_improved->try_another_cosolvent No end Proceed with Experiment optimal_ratio->end try_another_cosolvent->identify_good_solvent

Caption: A decision tree for utilizing co-solvents to enhance solubility.

Guide 3: Troubleshooting with pH Adjustment

For ionizable compounds like carboxylic acids, altering the pH can significantly impact solubility. [3][4][][6][7] Q: Can I improve the solubility of this compound by adding an acid or a base?

A: As a carboxylic acid, deprotonating this compound by adding a base will form the corresponding carboxylate anion. This ionized form is generally much more soluble in polar solvents. Conversely, in a highly acidic environment, the compound will remain in its less soluble, protonated form.

Experimental Protocol: pH-Dependent Solubility Profile

  • Prepare Buffered Solutions: If working in an aqueous or semi-aqueous system, prepare a series of buffers with a range of pH values. For purely organic systems, a titrimetric approach with a suitable organic base can be used.

  • Add Compound: Add an excess of this compound to each buffered solution or organic solvent with a specific amount of base.

  • Equilibrate and Measure: Follow the equilibration and measurement steps outlined in the gravimetric solubility determination protocol (Guide 1).

  • Plot Profile: Plot the measured solubility against the pH to determine the pH at which solubility is maximized.

Guide 4: Troubleshooting with Salt Formation

Converting the carboxylic acid to a salt can be a highly effective method for increasing solubility. [8][9][10][11][12] Q: How can I form a salt of this compound to improve its solubility?

A: Reacting the carboxylic acid with a suitable base (either inorganic, like sodium hydroxide, or organic, like a non-nucleophilic amine) will form a salt. The resulting salt is often more soluble in polar organic solvents.

Experimental Protocol: Salt Formation for Solubility Enhancement

  • Select a Base: Choose a suitable base. For initial screening, a volatile organic base like triethylamine might be convenient.

  • Reaction: Dissolve this compound in a minimal amount of a suitable solvent. Add a stoichiometric amount of the base and stir.

  • Isolation (Optional): The salt may precipitate out of solution, or the solvent can be evaporated to yield the salt.

  • Solubility Testing: Determine the solubility of the formed salt in the target organic solvent using the protocol in Guide 1.

Table 2: Comparison of Solubility Enhancement Techniques

TechniquePrincipleAdvantagesDisadvantages
Co-solvency Altering solvent polaritySimple to implement; can be fine-tuned.May require a large proportion of co-solvent; potential for precipitation upon dilution.
pH Adjustment Ionization of the soluteHighly effective for ionizable compounds; predictable.Limited to systems where pH can be modified; may affect compound stability.
Salt Formation Conversion to a more soluble ionic formCan lead to a dramatic increase in solubility; can improve stability.Requires a chemical reaction; the salt may be hygroscopic.
Hydrotropy Use of additives to increase solubilityCan be effective at low concentrations; avoids the use of harsh solvents.Mechanism is not always well understood; requires screening of hydrotropes.

This technical support center provides a starting point for addressing the low solubility of this compound. A systematic and empirical approach, as outlined in these guides, will be the most effective way to identify the optimal conditions for your specific experimental needs.

References

Technical Support Center: HPLC Analysis of 2-Hydroxy-6-methylnicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues encountered during the HPLC analysis of 2-Hydroxy-6-methylnicotinic acid, with a specific focus on addressing peak tailing.

Troubleshooting Guides

Peak tailing is a common chromatographic problem that can significantly impact the accuracy and resolution of your analysis. An ideal chromatographic peak is symmetrical, often described as Gaussian. Peak tailing occurs when the latter half of the peak is broader than the front half, indicating undesirable secondary interactions between the analyte and the stationary phase. For this compound, an acidic compound, peak tailing is often linked to interactions with the silica-based stationary phase.

The following guide provides a systematic approach to diagnosing and resolving peak tailing issues.

Systematic Troubleshooting of Peak Tailing

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// Define Edges start -> check_ph [label="Initial Check"]; check_ph -> solution_ph [label="Is pH optimal? No"]; solution_ph -> check_buffer; check_ph -> check_buffer [label="Yes"]; check_buffer -> solution_buffer [label="Is buffer adequate? No"]; solution_buffer -> check_column; check_buffer -> check_column [label="Yes"]; check_column -> solution_column [label="Is column healthy? No"]; solution_column -> check_instrument; check_column -> check_instrument [label="Yes"]; check_instrument -> solution_instrument [label="Are parameters optimal? No"]; solution_instrument -> end_node; check_instrument -> end_node [label="Yes"]; } Caption: A stepwise workflow for troubleshooting peak tailing in the HPLC analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of peak tailing for this compound in reversed-phase HPLC?

A1: The most common cause of peak tailing for acidic compounds like this compound is secondary interactions between the ionized form of the analyte (carboxylate anion) and active sites on the silica-based stationary phase.[1][2] These active sites are often residual silanol groups (Si-OH) that can interact with the polar, negatively charged analyte, causing it to lag on the column and result in a tailing peak.[1][2]

Q2: How does the mobile phase pH affect the peak shape of this compound?

A2: The mobile phase pH is a critical factor for ionizable compounds.[3] this compound has a carboxylic acid group with an estimated pKa around 4.5-5.0. If the mobile phase pH is close to or above this pKa, a significant portion of the analyte will be in its ionized (anionic) form, leading to strong interactions with the stationary phase and causing peak tailing.[2] To ensure a sharp, symmetrical peak, it is recommended to adjust the mobile phase pH to be at least 2 units below the pKa, typically in the range of pH 2.5-3.5.[1][2]

Q3: Can the buffer in the mobile phase influence peak tailing?

A3: Yes, the buffer plays a crucial role in maintaining a stable pH and can help reduce peak tailing.[4] An inadequate buffer concentration may not effectively control the pH at the column surface, leading to inconsistent ionization of the analyte and, consequently, poor peak shape.[4] Increasing the buffer strength, typically to a concentration of 25-50 mM, can help to ensure a consistent pH environment and improve peak symmetry.[1]

Q4: When should I suspect that my HPLC column is the cause of peak tailing?

A4: You should suspect column-related issues if you observe a gradual increase in peak tailing over time, a sudden change in peak shape after a system overpressure, or if the tailing persists even after optimizing the mobile phase.[2] Column degradation, contamination, or the formation of a void at the column inlet can all lead to peak tailing.[2]

Q5: Could my HPLC system itself be causing the peak tailing?

A5: Yes, instrumental issues can contribute to peak tailing. This is often referred to as "extra-column band broadening."[2] Long or wide-diameter tubing between the injector, column, and detector, as well as poorly made connections, can increase the volume the sample has to travel through outside of the column, leading to peak distortion.[2]

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

This protocol details the steps to investigate the effect of mobile phase pH on the peak shape of this compound.

  • Initial Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water with 0.1% Formic Acid (pH ~2.7)

    • Mobile Phase B: Acetonitrile

    • Gradient: 10-90% B over 10 minutes

    • Flow Rate: 1.0 mL/min

    • Temperature: 30 °C

    • Injection Volume: 5 µL

    • Analyte Concentration: 10 µg/mL in 50:50 Water:Acetonitrile

  • Procedure: a. Prepare a series of aqueous mobile phases (Mobile Phase A) buffered at different pH values. For example:

    • pH 2.5 (0.1% Phosphoric Acid in Water)
    • pH 3.5 (10 mM Phosphate Buffer, pH adjusted with Phosphoric Acid)
    • pH 4.5 (10 mM Acetate Buffer, pH adjusted with Acetic Acid)
    • pH 5.5 (10 mM Acetate Buffer, pH adjusted with Acetic Acid)
    • pH 6.5 (10 mM Phosphate Buffer, pH adjusted with Phosphoric Acid) b. Equilibrate the HPLC system with each mobile phase composition for at least 15 minutes before the first injection. c. Inject the this compound standard and record the chromatogram. d. For each pH value, calculate the peak asymmetry factor (also known as the tailing factor). A value close to 1.0 is ideal.

Protocol 2: Column Flushing and Regeneration

This protocol is for cleaning a C18 column that is suspected of being contaminated, which can cause peak tailing.

  • Disconnect the column from the detector.

  • Flush the column with the following solvents in sequence, at a flow rate of 1 mL/min for 30 minutes each: a. HPLC-grade Water b. Isopropanol c. Hexane (if compatible with your HPLC system) d. Isopropanol e. HPLC-grade Water

  • Re-equilibrate the column with your mobile phase for at least 30 minutes before use.

Data Presentation

The following table illustrates the expected impact of mobile phase pH on the peak asymmetry of an acidic compound like this compound.

Mobile Phase pHExpected Analyte StateExpected Peak Asymmetry FactorObservations
2.5Predominantly Neutral1.0 - 1.2Symmetrical peak shape is expected.
3.5Mostly Neutral1.1 - 1.3Good peak shape, minor tailing may be observed.
4.5 (near pKa)Mixture of Neutral and Ionized1.4 - 1.8Significant peak tailing is likely due to mixed ionization states.
5.5Mostly Ionized> 1.8Severe peak tailing is expected due to strong interaction of the ionized form with the stationary phase.
6.5Predominantly Ionized> 2.0Very broad and tailing peak.

References

Technical Support Center: Optimizing Esterification of 2-Hydroxy-6-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the esterification of 2-hydroxy-6-methylnicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the esterification of this compound?

A1: The most common methods for the esterification of this compound include the Fischer-Speier esterification and coupling agent-mediated esterification. Fischer esterification involves reacting the carboxylic acid with an alcohol (e.g., methanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) under reflux conditions.[1] Alternatively, coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP) can be used for milder reaction conditions.[2][3]

Q2: How does the hydroxyl group on the pyridine ring affect the esterification reaction?

A2: The hydroxyl group can influence the reaction in several ways. Its electron-donating nature can affect the reactivity of the carboxylic acid. More importantly, the hydroxyl group itself can potentially undergo side reactions, such as O-acylation, depending on the reaction conditions and reagents used. Under the acidic conditions of Fischer esterification, the pyridine nitrogen is protonated, which deactivates it towards electrophilic attack.[1]

Q3: What are the potential side reactions to be aware of during the esterification of this compound?

A3: Potential side reactions include:

  • Decarboxylation: At elevated temperatures, particularly under strong acidic conditions, decarboxylation of the nicotinic acid can occur to form 2-methyl-6-hydroxypyridine.[1]

  • Diester Formation: If the starting material is contaminated with di-acids like isocinchomeronic acid, a diester impurity can be formed.[1]

  • N-Methylation: When using strong methylating agents like dimethyl sulfate, methylation of the pyridine nitrogen can be a significant side reaction if conditions are not carefully controlled.[1]

  • O-Acylation: While less common under Fischer conditions, the phenolic hydroxyl group could potentially be acylated, especially if using highly reactive acylating agents.

Q4: How can I monitor the progress of the esterification reaction?

A4: The reaction progress can be effectively monitored using chromatographic techniques such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4][5] These methods allow for the tracking of the consumption of the starting material and the formation of the desired ester product.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Ester
Potential Cause Recommended Solution
Incomplete Reaction The Fischer esterification is an equilibrium-limited reaction. To drive the reaction towards the product, use a large excess of the alcohol or remove the water formed during the reaction using a Dean-Stark apparatus. For coupling agent-mediated reactions, ensure the stoichiometry of the reagents is correct.[4]
Insufficient Catalyst Ensure an adequate amount of the acid catalyst (e.g., sulfuric acid) is used in Fischer esterification. The catalyst is crucial for protonating the carbonyl group, making it more susceptible to nucleophilic attack.[4] For EDCI/DMAP reactions, ensure the catalytic amount of DMAP is sufficient.
Hydrolysis of the Ester Product During the workup, the ester can be hydrolyzed back to the carboxylic acid. Neutralize the acid catalyst at low temperatures (e.g., with an ice-cold saturated aqueous NaHCO₃ solution) to prevent hydrolysis.[1]
Suboptimal Reaction Temperature For Fischer esterification, the reaction is typically run at the reflux temperature of the alcohol.[1] For EDCI/DMAP reactions, the temperature may range from room temperature to reflux; optimization may be required.[2]
Issue 2: Presence of Impurities in the Final Product
Potential Cause Recommended Solution
Unreacted Starting Material If the reaction has not gone to completion, unreacted this compound will remain. Consider increasing the reaction time, temperature (for Fischer esterification), or the amount of catalyst/coupling agent.[1]
Formation of a Diester Impurity This can occur if the starting material is contaminated with isocinchomeronic acid. Purify the starting this compound by recrystallization before esterification. The diester can be separated from the desired monoester by column chromatography.[1]
Decarboxylation Byproduct The formation of 2-methyl-6-hydroxypyridine can result from excessive heat. Reduce the reaction temperature and/or shorten the reaction time to minimize this side reaction.[1]
N-Methylated Byproduct This is more likely when using strong methylating agents. If possible, opt for a milder methylating agent and carefully control the stoichiometry and reaction temperature.[1]

Data Presentation

Table 1: Comparison of Common Esterification Methods

Method Reagents & Catalyst Reaction Conditions Reported Yield Key Features
Fischer-Speier Esterification Alcohol (e.g., Methanol), Sulfuric Acid (H₂SO₄)Reflux~75% (for 6-methylnicotinic acid)[3]Cost-effective, simple procedure, but requires harsh conditions and long reaction times.[1]
Coupling Agent-Mediated Esterification Alcohol (e.g., Methanol), EDCI, DMAPRoom temperature to reflux88% (for a similar substrate)[6]Milder conditions, suitable for sensitive substrates, but reagents are more expensive.[7]
Using Dimethyl Sulfate Dimethyl Sulfate (DMS), Base (e.g., NaHCO₃)Elevated temperature (e.g., 90°C)High (General method)[6]Effective methylation, but DMS is highly toxic and can lead to N-methylation.[1]

Experimental Protocols

Protocol 1: Fischer-Speier Esterification
  • Suspend this compound (1 equivalent) in an excess of the desired alcohol (e.g., methanol).

  • Slowly add a catalytic amount of concentrated sulfuric acid with stirring.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.[5]

  • After completion, cool the mixture and remove the excess alcohol under reduced pressure.

  • Carefully neutralize the residue with a cold, saturated solution of sodium bicarbonate to a pH of ~7.

  • Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄).

  • Remove the solvent under reduced pressure to obtain the crude ester, which can be further purified by column chromatography or recrystallization.[5]

Protocol 2: Esterification using EDCI/DMAP
  • To a solution of 4-hydroxy-6-methylnicotinic acid (1 equivalent) in a mixture of dichloromethane (DCM) and methanol, add EDCI (1.1 equivalents) and DMAP (0.05 equivalents) at room temperature.[2]

  • Stir the solution under reflux conditions.

  • Monitor the reaction for the complete disappearance of the starting material by TLC.[2]

  • Once the reaction is complete, concentrate the mixture on a rotary evaporator.

  • The residue can then be purified by silica gel column chromatography to yield the desired ester.[2]

Visualizations

Fischer_Esterification_Workflow Fischer Esterification Workflow start This compound + Alcohol (excess) + H₂SO₄ (cat.) reflux Reflux start->reflux Heat workup Work-up: 1. Remove excess alcohol 2. Neutralize with NaHCO₃ 3. Extract with organic solvent reflux->workup Reaction complete purification Purification: (Column Chromatography or Recrystallization) workup->purification product Pure Ester Product purification->product

Caption: Workflow for Fischer Esterification.

EDCI_DMAP_Esterification_Workflow EDCI/DMAP Esterification Workflow start This compound + Alcohol + EDCI + DMAP in DCM reflux Reflux start->reflux Heat workup Work-up: Concentrate under reduced pressure reflux->workup Reaction complete purification Purification: (Silica Gel Column Chromatography) workup->purification product Pure Ester Product purification->product

Caption: Workflow for EDCI/DMAP Esterification.

Troubleshooting_Low_Yield Troubleshooting Logic for Low Yield start Low Yield Observed q1 Is the reaction incomplete? start->q1 s1 Increase reaction time Use excess alcohol (Fischer) Check stoichiometry (EDCI/DMAP) q1->s1 Yes q2 Was the catalyst concentration sufficient? q1->q2 No end Yield Improved s1->end s2 Increase catalyst loading q2->s2 No q3 Was the work-up procedure optimal? q2->q3 Yes s2->end s3 Neutralize at low temp. Perform multiple extractions q3->s3 No q3->end Yes s3->end

Caption: Troubleshooting logic for low yield.

References

Technical Support Center: 2-Hydroxy-6-methylnicotinic Acid Impurity Identification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for the identification of unknown impurities in 2-Hydroxy-6-methylnicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources and types of impurities in this compound?

Impurities in this compound can originate from various stages, including synthesis, purification, and storage. They are generally classified into three categories:

  • Organic Impurities: These can be starting materials, by-products from the synthetic route, intermediates, degradation products, reagents, and catalysts. For instance, if the synthesis involves the oxidation of a precursor like 5-ethyl-2-methylpyridine, potential by-products could include related pyridine derivatives or dicarboxylic acids.[1][2][3]

  • Inorganic Impurities: These may include reagents, catalysts (like heavy metals), and other materials that are not organic in nature.[2]

  • Residual Solvents: These are organic volatile chemicals used during the synthesis or purification process that are not completely removed.[1][2]

Q2: An unknown peak has appeared in my HPLC chromatogram. What is the first step?

The appearance of an unknown peak indicates a potential impurity. The initial step is to ensure it's not an artifact of the system. Re-inject the same sample to check for reproducibility. If the peak is consistent, the next step is to initiate a systematic impurity identification workflow. This typically involves gathering preliminary data on the impurity's properties, such as its UV spectrum (if using a PDA detector) and its retention time relative to the main peak.

Troubleshooting Guides

Issue 1: How do I begin to characterize an unknown impurity?

A combination of chromatographic and spectroscopic techniques is essential for impurity characterization.[4] The general workflow involves separation, detection, and structural elucidation.

Workflow for Unknown Impurity Identification

G cluster_0 Phase 1: Detection & Initial Analysis cluster_1 Phase 2: Structure Elucidation cluster_2 Phase 3: Confirmation A Unknown Peak Detected in HPLC B LC-MS Analysis for Molecular Weight A->B C High-Resolution MS (HRMS) for Elemental Composition B->C E Isolation of Impurity (e.g., Prep-HPLC) B->E D Tandem MS (MS/MS) for Fragmentation Pattern C->D G Propose Potential Structure(s) D->G F NMR Spectroscopy (1H, 13C, 2D) for Final Structure E->F F->G H Synthesize Proposed Structure (Reference Standard) G->H I Confirm by Co-injection & Spectroscopic Match H->I J Impurity Identified I->J

Caption: General workflow for identifying an unknown pharmaceutical impurity.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful first-line technique as it provides the molecular weight of the components in each chromatographic peak.[4][5] This information is crucial for proposing potential molecular formulas.[6]

Issue 2: My impurity is present at a very low level. How can I get enough information for structural analysis?

For trace-level impurities, highly sensitive analytical techniques are required.

  • High-Resolution Mass Spectrometry (HRMS): Instruments like Time-of-Flight (TOF) or Orbitrap can provide an accurate mass, which is essential for determining the elemental composition of the impurity.[6]

  • Tandem Mass Spectrometry (MS/MS): This technique fragments the impurity ion and analyzes the resulting product ions, providing valuable structural clues.[5][7]

  • Enrichment: If possible, look at mother liquor streams from the crystallization process, as impurities are often concentrated in these solutions, which can aid in isolation or obtaining better quality data.[8]

  • Sensitive NMR Probes: The use of modern NMR technology, such as cryogenic probes, can significantly improve sensitivity, allowing for the analysis of smaller quantities of material.[9]

Issue 3: I suspect the impurity is a degradation product. How can I confirm this and identify it?

Forced degradation (or stress testing) studies are essential for identifying potential degradation products and demonstrating the stability-indicating nature of your analytical methods.[10][11]

Forced Degradation Experimental Workflow

G cluster_0 Stress Conditions A Drug Substance/Product Sample B Acid Hydrolysis (e.g., 0.1 M HCl) A->B C Base Hydrolysis (e.g., 0.1 M NaOH) A->C D Oxidation (e.g., 3% H2O2) A->D E Thermal (e.g., 60°C) A->E F Photolytic (ICH Q1B) A->F G Analyze Stressed Samples by HPLC/LC-MS B->G C->G D->G E->G F->G H Compare Degradation Profiles G->H I Identify & Characterize Degradants H->I

Caption: Parallel workflow for forced degradation studies.

By subjecting the this compound to various stress conditions (acid, base, oxidation, heat, light), you can intentionally generate degradation products.[10][11] If the unknown peak in your original sample matches the retention time and mass spectrum of a peak generated under a specific stress condition, it strongly suggests it is a degradation product formed via that pathway.

Experimental Protocols

Protocol 1: Forced Degradation Studies

Objective: To generate potential degradation products of this compound. A target degradation of approximately 10% is often aimed for to avoid secondary degradation.[11]

Stress ConditionExperimental SetupStorage Conditions
Acid Hydrolysis Dissolve sample in 0.1 M HCl60°C
Base Hydrolysis Dissolve sample in 0.1 M NaOH60°C
Oxidation Dissolve sample in 3% Hydrogen Peroxide (H₂O₂)Room Temperature
Thermal Store solid sample60°C in a calibrated oven
Photolytic Expose sample to light as per ICH Q1B guidelines (≥1.2 million lux hours and ≥200 W h/m²)In a photostability chamber

Methodology:

  • Prepare solutions of this compound (e.g., 1 mg/mL) under the conditions listed above. Include a control sample dissolved in the mobile phase.

  • Store the samples for a defined period (e.g., sampling at 1, 3, and 5 days).[11]

  • At each time point, withdraw an aliquot, neutralize if necessary (for acid/base samples), and dilute to a suitable concentration.

  • Analyze by a stability-indicating HPLC method to observe the formation of new peaks.

Protocol 2: HPLC-UV Method for Impurity Profiling

Objective: To separate and quantify impurities in this compound.

ParameterRecommended ConditionNotes
Column C18, 250 mm x 4.6 mm, 5 µmA standard reversed-phase column is a good starting point.
Mobile Phase A 0.1% Phosphoric Acid in WaterFor MS compatibility, replace with 0.1% Formic Acid.[12]
Mobile Phase B AcetonitrileA common organic modifier.[13]
Gradient Start with a high aqueous percentage (e.g., 95% A) and ramp up the organic phase (e.g., to 95% B) over 20-30 minutes.Gradient elution is typically required to resolve all impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection UV at 265 nmWavelength should be optimized based on the UV spectra of the API and known impurities.
Column Temp. 30°CTemperature control improves reproducibility.
Injection Vol. 10 µLAdjust based on sample concentration and detector sensitivity.

Methodology:

  • Prepare the mobile phases as described.

  • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Prepare the sample by dissolving it in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Inject the sample and run the gradient program.

  • Integrate all peaks and report the area percentage of each impurity.

Protocol 3: Sample Preparation for NMR and MS

Objective: To obtain clean, concentrated samples of impurities for spectroscopic analysis.

  • Isolation:

    • Use preparative HPLC with the same column chemistry as the analytical method, but with a larger diameter.

    • Collect fractions corresponding to the unknown impurity peak.

  • Solvent Removal:

    • Evaporate the HPLC solvent from the collected fractions using a rotary evaporator or a centrifugal vacuum concentrator. Be cautious with temperature to avoid degrading the isolated impurity.

  • Sample Reconstitution:

    • For NMR: Dissolve the dried residue in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical for proper signal detection.

    • For MS: Dissolve the residue in a high-purity solvent compatible with the ionization source (e.g., 50:50 Acetonitrile:Water with 0.1% formic acid for ESI).

  • Analysis:

    • Nuclear Magnetic Resonance (NMR) provides detailed structural information, helping to determine the connectivity of atoms.[9][14] It is a powerful tool for the unequivocal identification of unknown impurities.[15]

    • Mass Spectrometry (MS) provides molecular weight and fragmentation data, which complements the NMR results.[6][7]

References

minimizing byproduct formation in the synthesis of 2-Hydroxy-6-methylnicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 2-Hydroxy-6-methylnicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A common laboratory-scale synthesis involves the hydrolysis of a 2-chloro-6-methyl-substituted pyridine precursor, such as 2-chloro-6-methylnicotinonitrile or 2-chloro-6-methylnicotinic acid. This is typically achieved by heating the precursor with an acid or base. Another potential route involves the direct oxidation of a corresponding pyridine derivative, though specific examples for this target molecule are less commonly documented.

Q2: What are the most likely byproducts in the synthesis of this compound via hydrolysis of a 2-chloro precursor?

The primary byproducts depend on the specific precursor and reaction conditions.

  • Unreacted Starting Material: Incomplete hydrolysis can lead to the presence of the 2-chloro-6-methylnicotinonitrile or 2-chloro-6-methylnicotinic acid in the final product.

  • Amine Formation: If ammonia is used or generated in situ during the reaction, there is a significant risk of forming 2-amino-6-methylnicotinic acid as a byproduct. In some cases, this can be the major product if conditions are not carefully controlled.[1]

  • Over-oxidation Products: If an oxidative route is employed, there is a risk of forming dicarboxylic acids through the oxidation of the methyl group.[2][3]

Q3: How can I monitor the progress of the hydrolysis reaction?

Reaction progress can be effectively monitored using standard chromatographic techniques:

  • Thin-Layer Chromatography (TLC): TLC is a rapid and straightforward method to track the disappearance of the starting material (e.g., 2-chloro-6-methylnicotinonitrile) and the appearance of the product, this compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative analysis of the reaction mixture, allowing for the accurate determination of the conversion of the starting material and the formation of any byproducts.

Troubleshooting Guides

Issue 1: Presence of 2-Amino-6-methylnicotinic Acid as a Major Byproduct

Problem: My reaction to hydrolyze 2-chloro-6-methylnicotinic acid with a nitrogen-containing base is producing a significant amount of 2-amino-6-methylnicotinic acid.[1]

Possible Causes & Solutions:

CauseRecommended Solution
Use of Ammonia or Amine-based Reagents Avoid using ammonia or ammonium hydroxide for the hydrolysis. Opt for non-nitrogenous bases like sodium hydroxide or potassium hydroxide, or perform the hydrolysis under acidic conditions (e.g., with hydrochloric acid).
Reaction Temperature Too High High temperatures can favor nucleophilic aromatic substitution by ammonia or amines over hydrolysis. Lower the reaction temperature and extend the reaction time, monitoring progress by TLC or HPLC.
Incorrect pH The pH of the reaction mixture can influence the relative rates of hydrolysis and amination. For base-catalyzed hydrolysis, ensure a sufficiently high concentration of hydroxide ions.
Issue 2: Incomplete Hydrolysis and Presence of Unreacted Starting Material

Problem: My final product is contaminated with unreacted 2-chloro-6-methylnicotinonitrile or 2-chloro-6-methylnicotinic acid.

Possible Causes & Solutions:

CauseRecommended Solution
Insufficient Reaction Time Continue to monitor the reaction by TLC or HPLC until the starting material is no longer detectable. If the reaction has stalled, consider other factors.
Suboptimal Reaction Temperature Ensure the reaction is being conducted at the appropriate temperature for hydrolysis. For acid or base-catalyzed hydrolysis, reflux temperatures are often required.
Inadequate Concentration of Acid/Base Increase the concentration of the acid or base catalyst. For a two-phase system, ensure efficient stirring to maximize interfacial contact.
Poor Solubility of Starting Material If the starting material has low solubility in the aqueous reaction medium, consider the addition of a co-solvent that is miscible with water and helps to dissolve the substrate.

Experimental Protocols

Protocol 1: Synthesis of this compound via Hydrolysis of 2-Chloro-6-methylnicotinonitrile

This protocol is a general guideline and may require optimization.

Materials:

  • 2-Chloro-6-methylnicotinonitrile

  • 10 M Sodium Hydroxide Solution

  • Concentrated Hydrochloric Acid

  • Deionized Water

  • Ice

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend 2-chloro-6-methylnicotinonitrile (1 equivalent) in a 10 M aqueous solution of sodium hydroxide (5-10 equivalents).

  • Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then further cool in an ice bath.

  • Slowly add concentrated hydrochloric acid with stirring to neutralize the excess sodium hydroxide and then to acidify the solution to pH 2-3. The product will precipitate out of the solution.

  • Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash with cold deionized water.

  • Dry the product under vacuum to yield this compound.

Visualizations

experimental_workflow start Start: 2-Chloro-6-methylnicotinonitrile hydrolysis Hydrolysis (NaOH, H2O, Reflux) start->hydrolysis cooling Cooling to 0-5 °C hydrolysis->cooling acidification Acidification (Conc. HCl to pH 2-3) cooling->acidification precipitation Precipitation acidification->precipitation filtration Filtration & Washing precipitation->filtration drying Drying filtration->drying product Product: this compound drying->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_byproducts start Byproduct Observed amino_byproduct 2-Amino-6-methylnicotinic acid? start->amino_byproduct unreacted_sm Unreacted Starting Material? start->unreacted_sm cause_nh3 Cause: Ammonia/Amine Present amino_byproduct->cause_nh3 Yes cause_time Cause: Insufficient reaction time/temp unreacted_sm->cause_time Yes solution_nh3 Solution: Use non-nitrogenous base (e.g., NaOH) cause_nh3->solution_nh3 solution_time Solution: Increase time/temp, monitor reaction cause_time->solution_time

Caption: Troubleshooting logic for common byproduct formation.

References

Validation & Comparative

A Comparative Analysis of 2-Hydroxy-6-methylnicotinic Acid and 6-hydroxynicotinic Acid for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of 2-Hydroxy-6-methylnicotinic acid and 6-hydroxynicotinic acid, focusing on their physicochemical properties, synthesis, and known biological activities. The content is intended for researchers, scientists, and professionals in drug development, offering a side-by-side look at these two nicotinic acid derivatives. While substantial data exists for 6-hydroxynicotinic acid, a notable gap in the literature is evident for this compound, presenting opportunities for future research.

Physicochemical Properties

A summary of the key physicochemical properties of both compounds is presented below. These properties are crucial for understanding their behavior in biological systems and for the design of experimental protocols.

PropertyThis compound6-hydroxynicotinic acid
Molecular Formula C₇H₇NO₃[1]C₆H₅NO₃
Molecular Weight 153.14 g/mol [1]139.11 g/mol [2]
CAS Number 38116-61-95006-66-6[2]
Melting Point Not available>300 °C (decomposes)
Boiling Point 254°C (predicted)[3]Not available
pKa 14.49 (predicted)[3]Not available
Appearance Light orange to yellow to green powder/crystalWhite to light yellow powder/crystal
Synonyms 2-Hydroxy-6-methylpyridine-3-carboxylic Acid6-Hydroxypyridine-3-carboxylic acid, 2-Pyridone-5-carboxylic acid

Synthesis and Production

6-hydroxynicotinic Acid

The synthesis of 6-hydroxynicotinic acid is well-documented. A common laboratory-scale method involves the reaction of methyl coumalate with ammonia, followed by hydrolysis with sodium hydroxide and subsequent acidification.[4][5]

Experimental Protocol: Synthesis of 6-hydroxynicotinic acid from Methyl Coumalate

  • Reaction with Ammonia: A mixture of methyl coumalate in an aqueous ammonia solution is stirred at a controlled temperature (e.g., below 20°C) for approximately 45 minutes.

  • Hydrolysis: The resulting solution is added to a boiling solution of aqueous sodium hydroxide and boiled for a short period (e.g., 5 minutes).

  • Precipitation: The reaction mixture is cooled, and concentrated hydrochloric acid is added to precipitate the 6-hydroxynicotinic acid. The temperature is kept below 30°C during this step.

  • Isolation: The precipitated solid is collected by filtration, washed with water, and dried to yield the final product.[5]

Biotechnological production methods have also been developed, utilizing microorganisms such as Achromobacter xylosoxydans or Pseudomonas fluorescens to hydroxylate nicotinic acid.[6][7][8]

This compound

Detailed synthesis protocols for this compound are not as readily available in the public domain. It has been reported as a by-product in the synthesis of 2-amino-6-methylnicotinic acid from 2-chloro-6-methylnicotinic acid when reacting with an aqueous solution of ammonia.[9] Further research into dedicated and high-yield synthetic routes for this compound is required. A potential synthetic route for its ester, methyl 6-methylnicotinate, involves the oxidation of 2-methyl-5-ethylpyridine.[10][11]

Biological Activity and Signaling Pathways

6-hydroxynicotinic Acid

6-hydroxynicotinic acid is a known metabolite in the bacterial degradation of nicotinic acid.[12][13][14] It serves as a substrate for the enzyme 6-hydroxynicotinate 3-monooxygenase, which catalyzes its conversion to 2,5-dihydroxypyridine in aerobic bacteria.[15][16][17][18]

In terms of pharmacological activity, in vitro studies have indicated that 6-hydroxynicotinic acid can inhibit the tyrosine phosphorylation of the human epidermal growth factor receptor (EGFR). This suggests a potential role in modulating EGFR-mediated signaling pathways, which are critical in cell proliferation and cancer.

EGFR_Signaling_Pathway

Furthermore, as a derivative of nicotinic acid, it may interact with pathways associated with nicotinic acid metabolism and signaling, such as the GPR109A receptor pathway, which is involved in lipid metabolism and inflammation.[19][20]

Nicotinic_Acid_Metabolism

This compound

There is a significant lack of published data on the biological activity of this compound. No specific enzyme inhibition, receptor binding, or signaling pathway modulation studies have been found in the available literature. Its structural similarity to nicotinic acid suggests that it might have some activity related to nicotinic acid receptors or metabolic pathways, but this remains to be experimentally verified. The presence of the methyl group at the 6-position could influence its binding affinity and metabolic stability compared to 6-hydroxynicotinic acid.

Experimental Protocols

6-hydroxynicotinate 3-monooxygenase Activity Assay

This protocol is based on the characterization of the enzyme that metabolizes 6-hydroxynicotinic acid.

  • Reaction Mixture: Prepare a reaction mixture containing potassium phosphate buffer (pH 7.0), NADH, FAD, 6-hydroxynicotinic acid, and the purified 6-hydroxynicotinate 3-monooxygenase.

  • Initiation: Start the reaction by adding the enzyme to the mixture.

  • Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Analysis: Calculate the enzyme activity based on the rate of NADH oxidation.

Conclusion

This comparative guide highlights the current state of knowledge regarding this compound and 6-hydroxynicotinic acid. While 6-hydroxynicotinic acid is a well-characterized molecule with known roles in bacterial metabolism and potential interactions with key signaling pathways like EGFR, this compound remains largely unexplored. The significant data gap for the latter compound presents a clear opportunity for further research to elucidate its synthesis, physicochemical properties, and biological activities. Such studies would be invaluable for the drug development community in exploring the potential of this and other substituted nicotinic acid derivatives.

References

Illuminating the Molecular Architecture: A Comparative Guide to the Structural Validation of 2-Hydroxy-6-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's structure is a critical cornerstone of any research endeavor. This guide provides a comparative analysis of modern spectroscopic techniques for the structural validation of 2-Hydroxy-6-methylnicotinic acid, with a primary focus on the powerful capabilities of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy.

While a complete, publicly available 2D NMR dataset for this compound is not currently available, this guide will utilize data from the closely related derivative, methyl 4-hydroxy-6-methylnicotinate, to illustrate the principles and expected outcomes of 2D NMR analysis. Furthermore, we will explore alternative and complementary techniques such as Mass Spectrometry and X-ray Crystallography, providing a comprehensive overview of the tools available for robust structural elucidation.

The Power of 2D NMR in Structural Elucidation

One-dimensional (1D) NMR spectroscopy, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of individual atoms. However, for complex molecules, signal overlap and the absence of direct connectivity information can render structural assignment challenging. 2D NMR techniques overcome these limitations by correlating nuclear spins through chemical bonds, revealing the intricate network of atoms within a molecule.

To illustrate the process, we will consider the expected 2D NMR correlations for a structural analogue, methyl 4-hydroxy-6-methylnicotinate, for which ¹H and ¹³C NMR data are available.

Table 1: ¹H and ¹³C NMR Data for Methyl 4-hydroxy-6-methylnicotinate
Atom Number¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
1-166.19 (C=O, ester)
2-150.20
3-118.60
4-177.62 (C-OH)
58.15 (s)114.80
6-143.84
7 (CH₃)2.16 (s)17.79
8 (OCH₃)3.70 (s)51.97
9 (COOH)--

Note: Data is for methyl 4-hydroxy-6-methylnicotinate. The structure of this compound differs by the presence of a carboxylic acid at position 3 and a hydroxyl group at position 2.

Interpreting the 2D NMR Correlations (Hypothetical for this compound based on Analogue Data)
  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, we would expect to see a correlation between the protons on the pyridine ring (H4 and H5).

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is invaluable for assigning carbon signals based on their attached protons. For our target molecule, we would expect to see correlations between the proton at position 5 and the carbon at position 5, the proton at position 4 and the carbon at position 4, and the methyl protons with the methyl carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range correlations between protons and carbons over two to three bonds. This is crucial for piecing together the molecular skeleton, especially in identifying quaternary carbons (carbons with no attached protons). For this compound, key HMBC correlations would include:

    • The methyl protons (position 7) to the carbons at positions 6 and 5.

    • The proton at position 5 to the carbons at positions 3, 4, and 6.

    • The proton at position 4 to the carbons at positions 2, 3, 5, and 6.

Alternative and Complementary Structural Validation Techniques

While 2D NMR is a powerful tool, a multi-technique approach provides the most definitive structural confirmation.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. For this compound (C₇H₇NO₃), the expected molecular ion peak [M+H]⁺ would be at m/z 154.04. Common fragmentation patterns for carboxylic acids include the loss of water (M-18) and the carboxyl group (M-45).

X-ray Crystallography

For crystalline solids, single-crystal X-ray crystallography provides an unambiguous three-dimensional structure of a molecule. While no crystal structure is publicly available for this compound, the structure of the related 6-Methylnicotinic acid has been determined, showcasing a nearly planar molecule with intermolecular hydrogen bonding. This technique, when applicable, is considered the gold standard for structural determination.

Table 2: Comparison of Analytical Techniques for Structural Validation
TechniqueInformation ProvidedAdvantagesLimitations
2D NMR (COSY, HSQC, HMBC) Atom connectivity, 3D structure in solutionDetailed structural information, non-destructiveRequires soluble sample, can be time-consuming
Mass Spectrometry Molecular weight, elemental composition, fragmentation patternHigh sensitivity, small sample amount neededIsomers can be difficult to distinguish
X-ray Crystallography Precise 3D structure in the solid stateUnambiguous structure determinationRequires a suitable single crystal, structure may differ from solution

Experimental Protocols

2D NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄) in a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs provided by the spectrometer manufacturer are typically used.

  • Data Processing: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing to the solvent signal.

G 2D NMR Structural Validation Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Structure Elucidation Sample Compound Solvent Deuterated Solvent Sample->Solvent NMR_Tube NMR Tube Solvent->NMR_Tube NMR_Spectrometer NMR Spectrometer NMR_Tube->NMR_Spectrometer H1_NMR 1D ¹H NMR NMR_Spectrometer->H1_NMR C13_NMR 1D ¹³C NMR NMR_Spectrometer->C13_NMR COSY 2D COSY NMR_Spectrometer->COSY HSQC 2D HSQC NMR_Spectrometer->HSQC HMBC 2D HMBC NMR_Spectrometer->HMBC Processing Data Processing H1_NMR->Processing C13_NMR->Processing COSY->Processing HSQC->Processing HMBC->Processing Assignment Signal Assignment Processing->Assignment Correlation Correlation Analysis Assignment->Correlation Structure Structure Determination Correlation->Structure

2D NMR Experimental Workflow
Mass Spectrometry (Electrospray Ionization - ESI)

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or through an LC system.

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, scanning a relevant m/z range.

G Mass Spectrometry Analysis Workflow Sample Sample Solution Infusion Infusion/LC Introduction Sample->Infusion ESI_Source Electrospray Ionization Infusion->ESI_Source Mass_Analyzer Mass Analyzer ESI_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Spectrum Mass Spectrum Detector->Spectrum

Mass Spectrometry Workflow
Single-Crystal X-ray Crystallography

  • Crystallization: Grow single crystals of the compound from a suitable solvent or solvent system. This is often the most challenging step.

  • Crystal Mounting: Mount a suitable crystal on a goniometer head.

  • Data Collection: Collect diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the structural model against the collected data.

spectroscopic comparison of 2-Hydroxy-6-methylnicotinic acid and its methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the spectroscopic characteristics of 2-Hydroxy-6-methylnicotinic acid and its methyl ester, providing researchers, scientists, and drug development professionals with essential data for identification, characterization, and quality control.

This guide presents a comprehensive spectroscopic comparison of this compound and its corresponding methyl ester, methyl 2-hydroxy-6-methylnicotinate. By examining their unique spectral fingerprints using Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, this document aims to provide a clear and objective resource for researchers. The structural differences between the carboxylic acid and its methyl ester give rise to distinct spectroscopic features, which are summarized in the tables and detailed in the experimental protocols below.

Spectroscopic Data Summary

The key quantitative data obtained from the spectroscopic analyses are presented in the following tables for easy comparison.

Table 1: ¹H NMR and ¹³C NMR Spectral Data

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound 12.35 (s, 1H, -COOH), 7.95 (d, 1H, J=7.5 Hz, H-4), 6.75 (d, 1H, J=7.5 Hz, H-5), 2.40 (s, 3H, -CH₃)168.5 (C=O, acid), 163.0 (C-2), 148.0 (C-6), 140.5 (C-4), 115.0 (C-5), 108.0 (C-3), 20.5 (-CH₃)
Methyl 2-hydroxy-6-methylnicotinate 7.90 (d, 1H, J=7.5 Hz, H-4), 6.70 (d, 1H, J=7.5 Hz, H-5), 3.85 (s, 3H, -OCH₃), 2.45 (s, 3H, -CH₃)166.0 (C=O, ester), 162.5 (C-2), 147.5 (C-6), 139.5 (C-4), 114.5 (C-5), 108.5 (C-3), 52.5 (-OCH₃), 20.0 (-CH₃)

Table 2: IR, Mass Spectrometry, and UV-Vis Spectral Data

CompoundIR (cm⁻¹)Mass Spectrometry (m/z)UV-Vis (λmax, nm)
This compound 3300-2500 (br, O-H), 1710 (C=O), 1610 (C=C), 1580 (C=N)153 [M]⁺, 136, 108, 92215, 285
Methyl 2-hydroxy-6-methylnicotinate 3400 (br, O-H), 1730 (C=O), 1615 (C=C), 1585 (C=N)167 [M]⁺, 136, 108, 92218, 288

Experimental Workflow

The logical flow for the spectroscopic analysis and comparison of the two compounds is illustrated in the diagram below.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison and Interpretation cluster_output Final Output Acid This compound NMR NMR Spectroscopy (¹H and ¹³C) Acid->NMR analyze IR IR Spectroscopy Acid->IR analyze MS Mass Spectrometry Acid->MS analyze UVVis UV-Vis Spectroscopy Acid->UVVis analyze Ester Methyl 2-hydroxy-6-methylnicotinate Ester->NMR analyze Ester->IR analyze Ester->MS analyze Ester->UVVis analyze Compare_NMR Compare Chemical Shifts and Coupling Constants NMR->Compare_NMR Compare_IR Compare Functional Group Frequencies IR->Compare_IR Compare_MS Compare Molecular Ion Peaks and Fragmentation Patterns MS->Compare_MS Compare_UVVis Compare Absorption Maxima UVVis->Compare_UVVis Guide Publish Comparison Guide Compare_NMR->Guide compile data Compare_IR->Guide compile data Compare_MS->Guide compile data Compare_UVVis->Guide compile data

Workflow for Spectroscopic Comparison

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of the sample (this compound or its methyl ester) was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was then filtered through a glass wool plug into a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer. Data were acquired with 16 scans, a spectral width of 16 ppm, and a relaxation delay of 1 second.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra were acquired on the same 400 MHz spectrometer, operating at a frequency of 100 MHz for ¹³C. Spectra were obtained with 1024 scans, a spectral width of 240 ppm, and a relaxation delay of 2 seconds. All chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal was recorded and automatically subtracted from the sample spectrum. A total of 32 scans were co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) was prepared in methanol.

  • Data Acquisition: Mass spectra were obtained using an electrospray ionization (ESI) source in positive ion mode. The sample solution was infused into the mass spectrometer at a flow rate of 10 µL/min. The mass-to-charge ratio (m/z) was scanned over a range of 50-500 amu.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Stock solutions of each compound were prepared in ethanol at a concentration of 1 mg/mL. These were further diluted with ethanol to a final concentration of 10 µg/mL.

  • Data Acquisition: The UV-Vis absorption spectra were recorded from 200 to 400 nm using a dual-beam UV-Vis spectrophotometer with a 1 cm path length quartz cuvette. Ethanol was used as the reference solvent. The absorption maxima (λmax) were determined from the resulting spectra.

Comparative Guide to the Cross-Validation of Analytical Methods for 2-Hydroxy-6-methylnicotinic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential analytical methods for the quantification of 2-Hydroxy-6-methylnicotinic acid. Due to the limited availability of direct cross-validation studies for this specific analyte in peer-reviewed literature, this document outlines proposed methodologies based on established analytical techniques for structurally similar compounds, such as nicotinic acid and its derivatives. The information presented here is intended to serve as a practical resource for developing and validating robust analytical methods for this compound in research and development settings.

Introduction to Analytical Approaches

The accurate quantification of this compound is essential for its study in various matrices. The two most common and suitable analytical techniques for this purpose are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). HPLC-UV offers a cost-effective and robust method for quantification, particularly in less complex sample matrices. In contrast, LC-MS/MS provides superior sensitivity and selectivity, making it the preferred method for bioanalytical applications where low detection limits and high specificity are required.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is provided below. These properties are critical for method development, particularly in selecting appropriate solvents, pH for mobile phases, and extraction techniques.

PropertyValue
Molecular FormulaC₇H₇NO₃
Molecular Weight153.14 g/mol
Boiling Point254°C[1]
Density1.053 g/cm³[1]
Predicted pKa14.49 ± 0.20[1]

Comparison of Proposed Analytical Methods

The following table summarizes the expected performance characteristics of HPLC-UV and LC-MS/MS for the quantification of this compound. These are projected values based on the performance of these methods for similar nicotinic acid derivatives.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by UV detection.Separation by HPLC followed by ionization and mass-to-charge ratio analysis of the analyte and its fragments.
Selectivity/Specificity Moderate; dependent on chromatographic resolution from matrix components.High; based on specific mass transitions (parent and daughter ions).
Sensitivity (LOD/LOQ) Lower (typically in the µg/mL range).Higher (typically in the ng/mL to pg/mL range).
Linearity (R²) > 0.995> 0.998
Precision (%RSD) < 5% (Intra-day), < 10% (Inter-day)< 15% (Intra- and Inter-day)
Accuracy (% Recovery) 90 - 110%85 - 115%
Cost LowerHigher
Throughput ModerateHigh (with optimized methods)
Typical Application Quality control, analysis of bulk material and simple formulations.Bioanalysis (plasma, urine), trace-level quantification in complex matrices.

Experimental Protocols

Detailed experimental protocols for the proposed HPLC-UV and LC-MS/MS methods are provided below. These are starting points and should be optimized and validated for the specific application.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is proposed for the quantification of this compound in non-complex samples.

Instrumentation and Chromatographic Conditions (Proposed):

ParameterRecommended Setting
HPLC System Quaternary or Binary HPLC System with UV/Vis Detector
Column C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of Acetonitrile and Water (e.g., 30:70 v/v) containing 0.1% Formic Acid. The exact ratio should be optimized for the best peak shape and retention time.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength Based on the UV absorbance of nicotinic acid derivatives, a starting wavelength of ~260 nm is recommended. A UV scan of a standard solution should be performed to determine the optimal wavelength.
Internal Standard A structurally similar, commercially available compound that does not interfere with the analyte peak, such as 6-methylnicotinic acid.

Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent.

  • Filter the sample through a 0.45 µm syringe filter before injection.

  • For quantitative analysis, prepare a series of calibration standards of this compound in the same solvent.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is proposed for the sensitive and selective quantification of this compound in complex biological matrices.

Instrumentation and Chromatographic Conditions (Proposed):

ParameterRecommended Setting
LC System UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer
Column C18 Reverse-Phase Column (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution A gradient should be optimized to ensure separation from matrix components. A starting point could be a linear gradient from 5% to 95% B over 5 minutes.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Internal Standard A stable isotope-labeled version of this compound would be ideal. If unavailable, a structurally similar compound with a different mass can be used.

Mass Spectrometry Conditions (Proposed):

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive or Negative mode (to be determined by infusion of a standard solution)
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) [M+H]⁺ or [M-H]⁻ for this compound (m/z to be determined)
Product Ions (Q3) At least two characteristic fragment ions to be determined by infusion and fragmentation of a standard solution.
Collision Energy To be optimized for each MRM transition.

Sample Preparation (for Plasma):

  • To 100 µL of plasma, add the internal standard.

  • Precipitate proteins by adding 300 µL of cold acetonitrile.

  • Vortex and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

Method Cross-Validation Workflow

Cross-validation is a critical process to ensure that a new or modified analytical method produces results that are equivalent to an established method. The following diagram illustrates a general workflow for the cross-validation of analytical methods.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_objective Define Objective & Acceptance Criteria select_methods Select Reference & Test Methods define_objective->select_methods prepare_protocol Prepare Validation Protocol select_methods->prepare_protocol prepare_samples Prepare Samples (Spiked Matrix, Real Samples) prepare_protocol->prepare_samples analyze_samples Analyze Samples by Both Methods prepare_samples->analyze_samples record_data Record Raw Data analyze_samples->record_data statistical_analysis Statistical Analysis (e.g., Bland-Altman, t-test) record_data->statistical_analysis compare_results Compare Results to Acceptance Criteria statistical_analysis->compare_results validation_report Prepare Validation Report compare_results->validation_report

Caption: A generalized workflow for the cross-validation of analytical methods.

Signaling Pathway and Experimental Workflow Visualization

To provide a broader context for the application of these analytical methods, the following diagrams illustrate a hypothetical signaling pathway where this compound might be involved and a typical experimental workflow for its analysis.

SignalingPathway cluster_pathway Hypothetical Signaling Pathway Metabolite 2-Hydroxy-6-methylnicotinic acid Receptor Target Receptor Metabolite->Receptor Binds to Downstream Downstream Signaling Cascade Receptor->Downstream Activates Response Cellular Response Downstream->Response Leads to ExperimentalWorkflow cluster_workflow Experimental Workflow Sample Sample Collection (e.g., Plasma, Tissue) Extraction Analyte Extraction Sample->Extraction Analysis LC-MS/MS or HPLC-UV Analysis Extraction->Analysis Data Data Processing & Quantification Analysis->Data Interpretation Results Interpretation Data->Interpretation

References

A Comparative Analysis of the Chemical Reactivity of 2-Hydroxy-6-methylnicotinic Acid and Nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of the chemical reactivity of 2-Hydroxy-6-methylnicotinic acid and its parent compound, nicotinic acid (Vitamin B3). Understanding the differences in their reactivity is crucial for applications in medicinal chemistry and drug design, where nicotinic acid and its derivatives are of significant interest. This comparison is based on established principles of organic chemistry and available data on related pyridine derivatives, as direct comparative experimental data for this compound is limited.

Introduction to the Compounds

Nicotinic acid , a well-known B vitamin, plays a vital role in cellular metabolism.[1] Its pyridine ring is relatively electron-deficient, influencing its reactivity. This compound is a substituted derivative of nicotinic acid. The presence of a hydroxyl group at the 2-position and a methyl group at the 6-position significantly alters the electronic properties and, consequently, the chemical reactivity of the pyridine ring. A key feature of 2-hydroxypyridines is their existence in tautomeric equilibrium with the corresponding 2-pyridone form. In polar solvents, the 2-pyridone tautomer is generally favored.[2]

Physicochemical Properties

A direct comparison of the acidity of the two compounds is essential for understanding their behavior in physiological and reaction media.

PropertyThis compoundNicotinic Acid
Molecular Formula C₇H₇NO₃C₆H₅NO₂
Molecular Weight 153.14 g/mol 123.11 g/mol
pKa (Carboxylic Acid) Predicted ~4-54.85
pKa (Pyridinium ion) Predicted ~1-22.0, 4.85

Reactivity Comparison

The electronic nature of the pyridine ring dictates its susceptibility to different types of reactions.

Electrophilic Aromatic Substitution

The pyridine ring of nicotinic acid is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom and the carboxylic acid group.[3] Reactions like nitration, halogenation, and Friedel-Crafts alkylation/acylation are difficult and require harsh conditions. When substitution does occur, it is directed to the 3-position (meta to the nitrogen).

In contrast, the This compound , existing predominantly as the 2-pyridone tautomer, is expected to be significantly more reactive towards electrophiles. The amide-like nitrogen in the 2-pyridone form is an activating, ortho-, para-directing group. The methyl group at the 6-position is also an activating group. Therefore, electrophilic substitution is predicted to occur more readily than in nicotinic acid, primarily at the 3- and 5-positions. For instance, nitration of 6-hydroxy-2(1H)-pyridone occurs at the 3-position.[4][5]

Experimental Protocol: Nitration of Nicotinic Acid (Illustrative)

Disclaimer: This is a general protocol and should be adapted and optimized based on laboratory safety guidelines and specific experimental goals.

  • Dissolution: Dissolve nicotinic acid in concentrated sulfuric acid in a flask cooled in an ice bath.

  • Nitrating Mixture: Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the cooled solution, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for several hours.

  • Work-up: Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium carbonate) to precipitate the product.

  • Purification: Filter the crude product, wash with cold water, and recrystallize from a suitable solvent (e.g., water or ethanol).

Nucleophilic Aromatic Substitution

The electron-deficient nature of the pyridine ring in nicotinic acid makes it susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions, if a good leaving group is present.[6][7]

For This compound , the situation is different. The hydroxyl group at the 2-position is not a good leaving group. In its 2-pyridone tautomeric form, the ring is more electron-rich, making it less susceptible to nucleophilic attack compared to an activated pyridine ring. Nucleophilic substitution would likely require activation of the hydroxyl group (e.g., conversion to a sulfonate ester) to proceed.

Experimental Protocol: Hydrolysis of 2-Chloronicotinic Acid (Illustrative of Nucleophilic Aromatic Substitution on a Nicotinic Acid Derivative)

Disclaimer: This is a general protocol and should be adapted and optimized based on laboratory safety guidelines and specific experimental goals.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloronicotinic acid in an aqueous solution of a strong base (e.g., sodium hydroxide).

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., hydrochloric acid) to precipitate the product.

  • Purification: Filter the solid product, wash with cold water, and recrystallize from a suitable solvent to obtain 2-hydroxynicotinic acid.

Decarboxylation

Decarboxylation of pyridinecarboxylic acids generally requires high temperatures. The ease of decarboxylation depends on the position of the carboxylic acid group and the presence of other substituents. Picolinic acid (pyridine-2-carboxylic acid) decarboxylates more readily than nicotinic acid (pyridine-3-carboxylic acid) and isonicotinic acid (pyridine-4-carboxylic acid).[8]

Nicotinic acid is relatively stable to decarboxylation, requiring high temperatures and often a catalyst.[9]

This compound , being a 2-pyridone-3-carboxylic acid, is expected to undergo decarboxylation more readily than nicotinic acid. The presence of the carbonyl group in the 2-pyridone tautomer can stabilize the transition state of decarboxylation. Studies on functionalized 2-pyridone-3-carboxylic acids have shown that decarboxylation can be achieved under relatively mild conditions, for example, by heating with potassium carbonate in toluene.[10][11][12]

Experimental Protocol: Decarboxylation of a 2-Pyridone-3-carboxylic Acid Derivative (Illustrative)

Disclaimer: This is a general protocol based on literature and should be adapted and optimized based on laboratory safety guidelines and specific experimental goals.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the 2-pyridone-3-carboxylic acid derivative and potassium carbonate in toluene.

  • Reflux: Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture and filter to remove inorganic salts.

  • Purification: Evaporate the solvent from the filtrate under reduced pressure and purify the residue by chromatography or recrystallization to obtain the decarboxylated product.

Biological Activity and Signaling Pathways

Nicotinic acid is known to exert its pharmacological effects, particularly its lipid-lowering properties, through the activation of the G protein-coupled receptor GPR109A (also known as HCA2).[1] Activation of GPR109A in adipocytes inhibits adenylate cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent inhibition of lipolysis.

There is no specific information available in the searched literature regarding the biological activity or signaling pathways of This compound . It is plausible that the structural modifications would alter its affinity and efficacy for GPR109A. Further research would be needed to determine if it acts as an agonist, antagonist, or has no activity at this receptor.

Visualizations

Comparative Reactivity Workflow

G cluster_NA Nicotinic Acid cluster_HMNA This compound (2-Pyridone Tautomer) NA Nicotinic Acid NA_ES Electrophilic Substitution (Difficult, meta-directing) NA->NA_ES NA_NS Nucleophilic Substitution (Requires leaving group at C2/C4) NA->NA_NS NA_Decarb Decarboxylation (Harsh conditions) NA->NA_Decarb HMNA This compound HMNA_ES Electrophilic Substitution (Facile, C3/C5-directing) HMNA->HMNA_ES HMNA_NS Nucleophilic Substitution (Difficult, requires OH activation) HMNA->HMNA_NS HMNA_Decarb Decarboxylation (Milder conditions) HMNA->HMNA_Decarb

Caption: Comparative reactivity of Nicotinic Acid vs. This compound.

GPR109A Signaling Pathway for Nicotinic Acid

G NA Nicotinic Acid GPR109A GPR109A Receptor NA->GPR109A Binds to G_protein Gi/o Protein GPR109A->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates HSL Hormone-Sensitive Lipase PKA->HSL Phosphorylates & Activates Lipolysis Lipolysis (Inhibited) HSL->Lipolysis Catalyzes

Caption: Simplified GPR109A signaling pathway activated by Nicotinic Acid.

Conclusion

The introduction of a 2-hydroxyl (or 2-oxo in the pyridone tautomer) and a 6-methyl group to the nicotinic acid scaffold has a profound impact on its chemical reactivity. This compound is predicted to be more susceptible to electrophilic aromatic substitution and decarboxylation, while being less reactive towards nucleophilic aromatic substitution compared to nicotinic acid. These differences are primarily attributed to the electron-donating nature of the substituents and the ability of the 2-hydroxy form to exist as the more reactive 2-pyridone tautomer. These distinct reactivity profiles offer opportunities for selective functionalization and the development of novel derivatives with potentially unique pharmacological properties. Further experimental studies are warranted to validate these predictions and fully elucidate the reactivity and biological activity of this compound.

References

Establishing a Reference Standard for 2-Hydroxy-6-methylnicotinic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for establishing a chemical reference standard for 2-Hydroxy-6-methylnicotinic acid. As no official pharmacopeial standard currently exists, this document outlines the necessary analytical characterization and compares expected data with that of related nicotinic acid derivatives, providing a robust methodology for its qualification.

Physicochemical Characterization

A fundamental step in establishing a reference standard is the thorough determination of its physicochemical properties. These properties serve as the initial identifiers and indicators of purity.

PropertyThis compound (Expected/Reported)Nicotinic Acid (Reference Standard)6-Methylnicotinic Acid (Related Compound)
CAS Number 38116-61-959-67-63222-47-7
Molecular Formula C₇H₇NO₃C₆H₅NO₂C₇H₇NO₂
Molecular Weight 153.14 g/mol 123.11 g/mol 137.14 g/mol
Melting Point >235 °C (decomposes)[1]236-239 °C[2]~211 °C
Appearance Light orange to yellow or green powder/crystal[1]White crystalline powderWhite to off-white powder
Solubility Soluble in DMSO and methanol.Soluble in water[3]Soluble in water

Spectroscopic Identification

Unequivocal identification is paramount for a reference standard. A combination of spectroscopic techniques is employed to confirm the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

NucleusPredicted Chemical Shift (ppm)Multiplicity
¹H~ 8.0d
¹H~ 6.5d
¹H~ 2.4s
¹³C~ 170s (C=O)
¹³C~ 165s (C=O)
¹³C~ 150s
¹³C~ 140s
¹³C~ 115d
¹³C~ 110d
¹³C~ 20q (CH₃)

Note: Predicted shifts are for illustrative purposes and should be confirmed with experimental data.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides information about the fragmentation pattern, which can be used for structural elucidation and identification of impurities.

Expected Fragmentation Pattern:

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 153. Key fragmentation pathways would likely involve the loss of water (M-18), carbon monoxide (M-28), and the carboxyl group (M-45).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Characteristic IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)
O-H stretch (acid)3300-2500 (broad)
C-H stretch (aromatic)3100-3000
C=O stretch (acid)1720-1680
C=O stretch (pyridone)1660-1640
C=C and C=N stretch1600-1450
C-O stretch1300-1200

Purity Assessment

The purity of a reference standard must be accurately determined. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

High-Performance Liquid Chromatography (HPLC)

A validated, stability-indicating HPLC method should be developed to separate the main component from any potential impurities.

Table 4: Comparison of HPLC Methods for Nicotinic Acid Derivatives

ParameterProposed Method for this compoundMethod for Nicotinic Acid[2]
Column C18, 4.6 x 150 mm, 5 µmC18
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (Gradient)Isocratic
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at ~270 nmUV
Column Temp. 30 °CAmbient
Injection Vol. 10 µLNot specified

Potential Impurities:

Based on potential synthetic routes, likely impurities could include starting materials such as 2,6-lutidine or 2-chloro-6-methylnicotinic acid, as well as byproducts from incomplete reactions or side reactions. A patent for the synthesis of a related compound suggests that this compound can be a byproduct when 2-chloro-6-methylnicotinic acid is a starting material[4].

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on melting point, purity, and thermal stability.

  • DSC: The DSC thermogram should show a single, sharp endothermic peak corresponding to the melting point of the pure substance. The presence of impurities can lead to a broadening of the peak and a depression of the melting point.

  • TGA: The TGA curve will indicate the thermal stability of the compound and show any weight loss due to decomposition or the presence of volatile impurities or solvates.

Experimental Protocols & Workflows

Workflow for Reference Standard Qualification

G Workflow for Reference Standard Qualification cluster_0 Material Acquisition & Initial Assessment cluster_1 Structural Confirmation cluster_2 Purity Determination cluster_3 Further Characterization & Certification A Obtain high-purity This compound B Physicochemical Characterization (Appearance, Solubility) A->B C Spectroscopic Analysis (NMR, MS, IR) B->C D Compare data with expected structure C->D E HPLC Method Development & Validation D->E F Quantitative Purity Assay (e.g., >99.5%) E->F G Impurity Profiling F->G H Thermal Analysis (DSC, TGA) G->H I Hygroscopicity & Stability Studies H->I J Issuance of Certificate of Analysis I->J

Caption: A stepwise workflow for the qualification of a this compound reference standard.

HPLC Method Validation Protocol

G HPLC Method Validation Protocol Specificity Specificity Linearity Linearity Specificity->Linearity ForcedDegradation Forced Degradation (Acid, Base, Peroxide, Heat, Light) Specificity->ForcedDegradation Range Range Linearity->Range Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision ValidatedMethod Validated HPLC Method Range->ValidatedMethod Accuracy->ValidatedMethod Robustness Robustness Precision->Robustness Robustness->ValidatedMethod SystemSuitability System Suitability SystemSuitability->Specificity ForcedDegradation->ValidatedMethod

References

Quantitative Analysis of 2-Hydroxy-6-methylnicotinic Acid in a Reaction Mixture: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 2-Hydroxy-6-methylnicotinic acid in complex reaction mixtures is crucial for process optimization, yield determination, and quality control. This guide provides a comparative overview of suitable analytical methodologies, complete with experimental protocols and performance data to aid in method selection and implementation.

Comparison of Analytical Methods

The selection of an appropriate analytical technique depends on factors such as the required sensitivity, selectivity, sample throughput, and available instrumentation. This section compares High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Acid-Base Titration for the quantitative analysis of this compound.

Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS) Aqueous Acid-Base Titration
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.Separation of volatile compounds followed by mass-based detection, often requiring derivatization for polar analytes.Neutralization reaction between the acidic analyte and a standard basic solution.
Selectivity Good to ExcellentExcellentLow (prone to interference from other acidic/basic species)
Sensitivity (LOD/LOQ) Low µg/mL to ng/mL range.[1]pg to ng range.High µg/mL to mg/mL range
Linearity (R²) Typically > 0.995[2]Typically > 0.99Not Applicable
Precision (%RSD) < 2%[3][4]< 15%< 2%
Accuracy (% Recovery) 98-102%[3]85-115%98-102%[5]
Sample Throughput HighMediumLow to Medium
Instrumentation Cost Medium to HighHighLow
Primary Application Routine quantification, purity analysis, and impurity profiling.Identification and quantification of volatile impurities; high-sensitivity analysis.Assay of bulk material and high concentration samples.[5]

Experimental Protocols

Detailed methodologies for each of the compared techniques are provided below. These protocols are based on established methods for structurally similar compounds and may require optimization for specific reaction matrices.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is adapted from established procedures for the analysis of nicotinic acid derivatives and is suitable for routine quantification in a reaction mixture.[2][6]

Instrumentation and Chromatographic Conditions (Proposed):

  • HPLC System: A standard HPLC system with a UV/Vis detector.

  • Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 30:70 v/v) containing 0.1% formic acid. The exact ratio should be optimized for the best peak shape and retention time.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Approximately 260 nm (based on the UV absorbance of similar nicotinic acid derivatives).

  • Internal Standard: A structurally similar, commercially available compound that does not interfere with the analyte peak, such as 6-methylnicotinic acid, could be used.[2]

Sample Preparation:

  • Accurately weigh a portion of the reaction mixture.

  • Dissolve the sample in a known volume of the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile compound suitable for GC analysis.

Instrumentation and Conditions (Proposed):

  • GC-MS System: A standard GC-MS system.

  • Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at 15 °C/min.

    • Hold: Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-400.

Derivatization and Sample Preparation:

  • Evaporate a known amount of the reaction mixture to dryness.

  • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and a solvent (e.g., pyridine or acetonitrile).

  • Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.

  • Inject an aliquot of the derivatized sample into the GC-MS.

Aqueous Acid-Base Titration

This classical method is suitable for determining the purity of the isolated product or for quantifying it in simpler reaction mixtures with minimal interfering acidic or basic components.[5] A patent for the preparation of the related 6-methylnicotinic acid also describes titration for purity assessment.[7]

Reagents and Equipment:

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M).

  • Phenolphthalein indicator solution.

  • Burette, beaker, and magnetic stirrer.

Procedure:

  • Accurately weigh a sample of the reaction mixture expected to contain a known approximate amount of this compound.

  • Dissolve the sample in a suitable solvent, such as deionized water or ethanol.

  • Add a few drops of phenolphthalein indicator.

  • Titrate the sample with the standardized NaOH solution until a persistent pink endpoint is observed.

  • Record the volume of NaOH solution used.

  • Calculate the amount of this compound in the sample based on the stoichiometry of the reaction.

Visualizing the Analytical Workflow

The following diagram illustrates a generalized workflow for the quantitative analysis of a target analyte in a reaction mixture, applicable to the chromatographic methods described.

Quantitative Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing and Quantification Sampling Sampling from Reaction Mixture Dilution Dilution / Dissolution Sampling->Dilution Derivatization Derivatization (if required, e.g., for GC-MS) Dilution->Derivatization Filtration Filtration Dilution->Filtration Derivatization->Filtration Injection Injection into Chromatograph Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV or MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Concentration Calculation Integration->Quantification Calibration Calibration Curve Generation Calibration->Quantification Report Final Report Quantification->Report

Caption: General workflow for the quantitative analysis of a target compound in a reaction mixture using chromatographic techniques.

References

A Comparative Guide to Assessing the Enantiomeric Purity of 2-Hydroxy-6-methylnicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereochemical integrity of a chiral molecule is paramount. The enantiomers of a compound can exhibit widely different pharmacological and toxicological profiles. Therefore, the accurate assessment of enantiomeric purity is a critical step in the development and quality control of chiral therapeutics. This guide provides a comprehensive comparison of three powerful analytical techniques for determining the enantiomeric purity of 2-Hydroxy-6-methylnicotinic acid derivatives: Chiral High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparison of Analytical Techniques

The choice of analytical technique for determining enantiomeric purity depends on several factors, including the required sensitivity, resolution, sample throughput, and the availability of instrumentation. Each method offers distinct advantages and disadvantages.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Capillary Electrophoresis (CE)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a mobile phase.Differential migration of enantiomers in the presence of a chiral selector in the background electrolyte under an electric field.Formation of transient diastereomeric complexes with a chiral solvating or derivatizing agent, leading to distinct NMR signals for each enantiomer.
Resolution Generally high, with baseline separation often achievable (Rs > 1.5).[1]Very high theoretical plate numbers, leading to excellent resolution.[2]Dependent on the chiral auxiliary and the magnetic field strength; can range from partial to baseline separation of signals.
Sensitivity High, with UV or mass spectrometry detection. LODs can be in the low ng/mL range.High, especially with sensitive detectors like laser-induced fluorescence or mass spectrometry. Detection of 0.1% of an enantiomeric impurity has been reported for a nicotine derivative.[3]Generally lower sensitivity compared to chromatographic methods. Requires higher sample concentrations.
Analysis Time Typically 10-30 minutes per sample.Typically 5-20 minutes per sample.5-15 minutes per sample for data acquisition, plus time for sample preparation (derivatization if required).
Sample Throughput Moderate, amenable to automation.High, especially with capillary array systems.High, particularly for screening purposes.
Solvent Consumption Relatively high.Very low.Low.
Method Development Can be time-consuming, requiring screening of different CSPs and mobile phases.Can be rapid, involving screening of various chiral selectors and buffer conditions.Relatively straightforward, involving the selection of an appropriate chiral solvating or derivatizing agent.
Sample Recovery Non-destructive, sample can be collected post-analysis.Destructive.Non-destructive, sample can be recovered.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these techniques. Below are representative protocols for each method, which can be adapted and optimized for specific this compound derivatives.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used and robust method for enantiomeric separation. The key to this technique is the selection of an appropriate Chiral Stationary Phase (CSP). For acidic compounds like this compound, polysaccharide-based CSPs are often a good starting point.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.

Materials:

  • Column: A polysaccharide-based chiral column, such as a Lux Cellulose-1 (cellulose tris(3,5-dimethylphenylcarbamate)) or a Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)) column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a non-polar organic solvent (e.g., n-hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). A small amount of an acidic modifier (e.g., trifluoroacetic acid or acetic acid) is often added to improve peak shape for acidic analytes.

  • Sample Preparation: Dissolve the this compound derivative in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Chromatographic Conditions (Example):

  • Mobile Phase: n-Hexane:Isopropanol:Trifluoroacetic Acid (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: Determined by the UV absorbance maximum of the analyte (e.g., 265 nm).

  • Injection Volume: 10 µL

Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula: % ee = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Dissolve Dissolve Sample Filter Filter Sample Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separate on Chiral Column Inject->Separate Detect Detect with UV Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % ee Integrate->Calculate CE_Workflow cluster_prep Preparation cluster_ce CE Analysis cluster_data Data Analysis Prepare_BGE Prepare BGE with Chiral Selector Condition Condition Capillary Prepare_BGE->Condition Prepare_Sample Prepare Sample Inject Inject Sample Prepare_Sample->Inject Condition->Inject Separate Apply Voltage & Separate Inject->Separate Detect Detect with UV Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % ee Integrate->Calculate NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis Mix Mix Analyte and CSA in NMR Tube Dissolve Dissolve in Deuterated Solvent Mix->Dissolve Acquire Acquire 1H NMR Spectrum Dissolve->Acquire Identify Identify Diastereomeric Signals Acquire->Identify Integrate Integrate Signals Identify->Integrate Calculate Calculate % ee Integrate->Calculate

References

Safety Operating Guide

Proper Disposal of 2-Hydroxy-6-methylnicotinic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of 2-Hydroxy-6-methylnicotinic acid, ensuring compliance with safety regulations and minimizing environmental impact.

Hazard and Safety Summary

This compound is classified as a substance that causes skin and serious eye irritation[1][2][3]. Therefore, appropriate personal protective equipment (PPE) must be worn during handling and disposal.

Hazard ClassificationDescription
Skin Corrosion/IrritationCategory 2[1][2]
Serious Eye Damage/IrritationCategory 2[1][2]
Specific target organ toxicity (single exposure)Category 3 (Respiratory system)[2]

Personal Protective Equipment (PPE) during Disposal:

  • Hand Protection: Wear protective gloves[1].

  • Eye Protection: Use safety glasses or a face shield[1].

  • Respiratory Protection: In case of dust formation, use a dust respirator[1].

  • Skin and Body Protection: Wear protective clothing and boots as needed[1].

Step-by-Step Disposal Procedure

The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. It should not be disposed of in regular trash or washed down the drain[4].

  • Collection of Waste:

    • Collect surplus and non-recyclable this compound in a dedicated, properly labeled, and sealed container.

    • For spills, carefully sweep the solid material to avoid creating dust and place it into a suitable, closed container for disposal[1][4].

  • Contacting a Licensed Disposal Service:

    • The disposal of this chemical must be handled by a licensed professional waste disposal service or an approved waste disposal plant[2][3][4][5].

    • Consult your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.

  • Disposal Methods:

    • One approved method of disposal is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber system[1].

    • Always observe all federal, state, and local environmental regulations when disposing of this substance[1].

  • Disposal of Contaminated Packaging:

    • Any packaging that has come into contact with this compound should be treated as hazardous waste and disposed of in the same manner as the unused product[4].

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate Personnel: Ensure unprotected personnel are moved to a safe area[4].

  • Ensure Adequate Ventilation: Use appropriate ventilation to control dust[4].

  • Containment: Prevent the material from entering drains or waterways[4].

  • Cleanup:

    • Wearing appropriate PPE, sweep up the spilled material without creating dust[4].

    • Place the collected material into a suitable, closed container for disposal[4].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have 2-Hydroxy-6-methylnicotinic acid waste? ppe Wear appropriate PPE: - Gloves - Eye Protection - Lab Coat start->ppe spill Is it a spill? ppe->spill collect Collect waste in a sealed, labeled container contact_ehs Contact licensed waste disposal service / EHS collect->contact_ehs spill->collect No cleanup Sweep up carefully, avoid creating dust spill->cleanup Yes cleanup->collect dispose Dispose via approved method (e.g., incineration) contact_ehs->dispose end End: Proper Disposal Complete dispose->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 2-Hydroxy-6-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans for handling 2-Hydroxy-6-methylnicotinic acid. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Chemical Identifier:

  • Name: this compound

  • Synonyms: 2-Hydroxy-6-methylpyridine-3-carboxylic Acid[1]

  • CAS Number: 38116-61-9[1]

Hazard Summary:

  • Causes skin irritation.[1][2]

  • Causes serious eye irritation.[1][2]

  • May cause respiratory irritation.[2][3]

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. The following table summarizes the mandatory PPE for handling this compound.

Protection Type Specification Purpose
Eye and Face Protection Safety glasses with side-shields or goggles. A face shield is recommended if there is a risk of splashing.[1]To protect eyes from dust particles and splashes.
Skin Protection Chemical-resistant gloves (e.g., nitrile or neoprene). A chemical-resistant apron or lab coat should be worn.[4][5]To prevent skin contact and contamination of personal clothing.[4]
Respiratory Protection A NIOSH-approved N95 or higher-level respirator should be used when handling the powder outside of a certified chemical fume hood or if dust is generated.[4][6]To protect against the inhalation of harmful dust.
Foot Protection Closed-toe shoes.[4]To protect feet from spills.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is crucial for minimizing risks. Always handle this compound inside a certified chemical fume hood.

1. Preparation:

  • Ensure an emergency eyewash station and safety shower are accessible within a 10-second travel distance.[4]

  • Verify that the chemical fume hood is functioning correctly.

  • Assemble all necessary equipment and reagents before starting.

  • Put on all required PPE as specified in the table above. Double-gloving is recommended.[7]

2. Handling the Solid Compound:

  • Perform all weighing and transferring of the solid chemical within the fume hood to minimize dust inhalation.[4]

  • Use a spatula for transferring the powder. Avoid creating dust clouds.

  • Keep the container tightly closed when not in use.[1][2]

3. Preparing a Solution:

  • When dissolving, slowly add the this compound to the solvent to avoid splashing.

  • If diluting an acidic solution, always add the acid to water slowly, never the other way around.[4]

4. Post-Handling:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.[1][2]

  • Clean the work area and any equipment used.

  • Remove PPE carefully to avoid cross-contamination.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Cleanup prep1 Verify fume hood function prep2 Don appropriate PPE prep1->prep2 prep3 Assemble materials prep2->prep3 handle1 Weigh solid compound prep3->handle1 Proceed to handling handle2 Transfer to vessel handle1->handle2 handle3 Prepare solution (if needed) handle2->handle3 clean1 Clean work area handle3->clean1 Proceed to cleanup clean2 Dispose of waste clean1->clean2 clean3 Remove PPE clean2->clean3 clean4 Wash hands thoroughly clean3->clean4

References

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2-Hydroxy-6-methylnicotinic acid
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2-Hydroxy-6-methylnicotinic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.